molecular formula C12H12N4O3S B15554216 N-Acetyl sulfadiazine-d4

N-Acetyl sulfadiazine-d4

Cat. No.: B15554216
M. Wt: 296.34 g/mol
InChI Key: NJIZUWGMNCUKGU-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl sulfadiazine-d4 is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZUWGMNCUKGU-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and metabolic context of N-Acetyl sulfadiazine-d4 (B561786). This deuterated analog of a primary sulfadiazine (B1682646) metabolite is a critical tool in pharmacokinetic and bioanalytical studies.

Core Chemical Properties

N-Acetyl sulfadiazine-d4 is the deuterium-labeled form of N-Acetyl sulfadiazine, which is a major metabolite of the antibiotic sulfadiazine.[1] The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueSource(s)
Molecular Formula C₁₂H₈D₄N₄O₃S[1][2]
Molecular Weight 296.34 g/mol [1][2]
CAS Number 1219149-66-2[1]
Appearance Off-White to Pale Yellow Solid
Synonyms N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-d4]acetamide, 2-[(p-Acetamidophenyl-d4)sulfonamido]pyrimidine, N4-Acetylsulfadiazine-d4[3]
Solubility Slightly soluble in DMSO and Methanol.[]
Storage Store at -20°C for long-term storage.[5] Shipped at room temperature.[1][6]

Metabolic Pathway of Sulfadiazine

Sulfadiazine is metabolized in the liver primarily through N-acetylation to form N-Acetyl sulfadiazine.[7] This metabolic conversion is a crucial aspect of its pharmacokinetic profile. The use of this compound in metabolic studies allows for precise tracking and quantification of this pathway.

Sulfadiazine Metabolism Metabolic Pathway of Sulfadiazine Sulfadiazine Sulfadiazine N_Acetyl_sulfadiazine N-Acetyl sulfadiazine Sulfadiazine->N_Acetyl_sulfadiazine N-acetylation (Liver)

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl sulfadiazine.

Experimental Protocols: Quantification of Sulfadiazine in Biological Matrices

This compound is frequently employed as an internal standard in the quantification of sulfadiazine and its metabolites in biological samples such as plasma, urine, and tissue. The following is a representative experimental protocol synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Sample Preparation: Protein Precipitation

This method is suitable for plasma and serum samples.

  • Objective: To remove proteins that can interfere with the analysis.

  • Procedure:

    • To 100 µL of the plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of a protein precipitating agent, such as acetonitrile (B52724) or methanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate the analyte from other components in the sample and to quantify it with high selectivity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both sulfadiazine and this compound would be monitored. These would need to be optimized for the specific instrument being used.

Experimental Workflow

The general workflow for the quantification of sulfadiazine using this compound as an internal standard is a multi-step process ensuring accuracy and reproducibility.

Analytical Workflow Analytical Workflow for Sulfadiazine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Acetyl sulfadiazine-d4 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for quantifying sulfadiazine using an internal standard.

Logical Relationships in Bioanalysis

The use of a deuterated internal standard like this compound is foundational to robust quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest (N-Acetyl sulfadiazine), ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Logical Relationship Role of this compound in Bioanalysis Analyte Sulfadiazine (Analyte) Metabolite N-Acetyl sulfadiazine (Metabolite) Analyte->Metabolite is metabolized to Method LC-MS/MS Quantification Metabolite->Method is quantified by InternalStandard This compound (Internal Standard) InternalStandard->Method is used as internal standard in

Caption: The role of this compound in analytical methods.

References

An In-depth Technical Guide to the Synthesis of N-Acetyl sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-Acetyl sulfadiazine-d4 (B561786), a deuterated isotopologue of N-Acetyl sulfadiazine (B1682646). This document details the experimental protocols, quantitative data, and logical workflows necessary for the preparation of this compound, which is valuable as an internal standard in pharmacokinetic and metabolic studies.

Introduction

N-Acetyl sulfadiazine is the major metabolite of the antibacterial drug sulfadiazine. The deuterated analog, N-Acetyl sulfadiazine-d4, serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the parent drug and its metabolite in biological matrices. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift without significantly altering the physicochemical properties, ensuring co-elution with the unlabeled analyte and minimizing isotopic interference.

This guide outlines a two-step synthesis strategy commencing with the deuteration of sulfadiazine via an acid-catalyzed hydrogen-deuterium (H/D) exchange, followed by the N-acetylation of the resulting sulfadiazine-d4.

Proposed Synthesis Pathway

The proposed pathway for the synthesis of this compound is depicted below. The core strategy involves the initial deuteration of the electron-rich phenyl ring of sulfadiazine, followed by the selective acetylation of the aniline (B41778) nitrogen.

Synthesis_Pathway Sulfadiazine Sulfadiazine Sulfadiazine_d4 Sulfadiazine-d4 Sulfadiazine->Sulfadiazine_d4 D₂SO₄, D₂O Heat N_Acetyl_sulfadiazine_d4 This compound Sulfadiazine_d4->N_Acetyl_sulfadiazine_d4 Acetic Anhydride (B1165640) Pyridine (B92270)

Caption: Proposed two-step synthesis of this compound.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )
SulfadiazineC₁₀H₁₀N₄O₂S250.28
Sulfadiazine-d4C₁₀H₆D₄N₄O₂S254.31
This compoundC₁₂H₈D₄N₄O₃S296.34[1]
Reaction Parameters and Expected Outcomes
StepReactionKey ReagentsTypical Yield (%)Expected Purity (%)
1DeuterationSulfadiazine, Deuterated Sulfuric Acid (D₂SO₄), Deuterium Oxide (D₂O)70-85>95
2N-AcetylationSulfadiazine-d4, Acetic Anhydride, Pyridine85-95>98

Experimental Protocols

Step 1: Synthesis of Sulfadiazine-d4 (Phenyl-d4)

This procedure is based on established methods for acid-catalyzed hydrogen-deuterium exchange on aromatic rings.

Materials:

  • Sulfadiazine (1.0 g, 4.0 mmol)

  • Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)

  • Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D, 2.0 mL)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfadiazine (1.0 g).

  • Add deuterium oxide (20 mL) followed by the slow addition of deuterated sulfuric acid (2.0 mL) with stirring.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully in a fume hood due to gas evolution.

  • The precipitated product is collected by vacuum filtration and washed with cold deionized water.

  • The crude product is then dissolved in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield sulfadiazine-d4 as a white solid.

  • The isotopic enrichment and purity can be confirmed by mass spectrometry and NMR spectroscopy.

Step 2: Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of sulfonamides.

Materials:

  • Sulfadiazine-d4 (from Step 1, 0.5 g, 1.97 mmol)

  • Anhydrous pyridine (10 mL)

  • Acetic anhydride (0.3 mL, 3.15 mmol)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a 50 mL round-bottom flask, dissolve sulfadiazine-d4 (0.5 g) in anhydrous pyridine (10 mL) with stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (0.3 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold 1 M hydrochloric acid (50 mL) with vigorous stirring.

  • The precipitated this compound is collected by vacuum filtration.

  • The crude product is washed thoroughly with deionized water until the filtrate is neutral.

  • Recrystallize the product from ethanol to obtain pure this compound as a white crystalline solid.

  • Dry the final product under vacuum. The purity can be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_deuteration Step 1: Deuteration cluster_acetylation Step 2: N-Acetylation Deuteration_Start Start: Sulfadiazine Reaction1 H/D Exchange Reaction (D₂SO₄, D₂O, Reflux) Deuteration_Start->Reaction1 Neutralization Neutralization (NaHCO₃) Reaction1->Neutralization Filtration1 Filtration & Washing Neutralization->Filtration1 Extraction_Drying Extraction & Drying Filtration1->Extraction_Drying Product1 Sulfadiazine-d4 Extraction_Drying->Product1 Acetylation_Start Start: Sulfadiazine-d4 Product1->Acetylation_Start Reaction2 Acetylation Reaction (Acetic Anhydride, Pyridine) Acetylation_Start->Reaction2 Precipitation Precipitation (HCl) Reaction2->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Recrystallization Recrystallization (Ethanol) Filtration2->Recrystallization Product2 This compound Recrystallization->Product2

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression from starting materials to the final product.

Logical_Relationship Start Starting Materials Sulfadiazine Deuterating Agents Acetylating Agents Step1 Deuteration of Sulfadiazine Phenyl Ring Reaction with D₂SO₄ in D₂O Formation of Sulfadiazine-d4 Start->Step1 Intermediate Intermediate Product Sulfadiazine-d4 Step1->Intermediate Step2 N-Acetylation of Sulfadiazine-d4 Reaction with Acetic Anhydride Formation of this compound Intermediate->Step2 Final Final Product This compound Step2->Final

Caption: Logical relationship of the synthesis steps.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl sulfadiazine-d4 (B561786) is the deuterated, acetylated form of the sulfonamide antibiotic, sulfadiazine (B1682646). While the primary mechanism of antibacterial action for the parent compound, sulfadiazine, is the well-established competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), the roles of acetylation and deuteration significantly modify the compound's biological profile. This technical guide elucidates the core mechanism of action by examining the parent compound, the impact of N-acetylation on bioactivity, and the pharmacokinetic implications of deuterium (B1214612) substitution. The evidence strongly indicates that N-Acetyl sulfadiazine-d4 is not intended as a therapeutic agent itself, but rather serves as a crucial tool in analytical and drug development settings, primarily as an internal standard for mass spectrometry-based quantification of sulfadiazine and its metabolites.

The Fundamental Mechanism of Action: Inhibition of Folate Biosynthesis by Sulfadiazine

The antibacterial activity of sulfonamides, including sulfadiazine, stems from their structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid (tetrahydrofolate) de novo.[1] This metabolic pathway is essential for the production of nucleotides (and therefore DNA and RNA) and certain amino acids, which are critical for bacterial growth and replication.[1]

The key enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate.[2] Sulfadiazine acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the utilization of PABA.[3] This disruption of the folate synthesis pathway leads to a depletion of essential downstream metabolites, resulting in a bacteriostatic effect, where bacterial growth is halted but the bacteria are not directly killed.[4] The host's immune system is then typically responsible for clearing the infection.

The inhibitory potency of sulfadiazine against DHPS has been quantified in various studies. For instance, in a study using partially purified DHPS from Escherichia coli, sulfadiazine was found to be a competitive inhibitor with a Kᵢ of 2.5 x 10⁻⁶ M.[3]

Signaling Pathway: Bacterial Folate Synthesis and Inhibition by Sulfadiazine

folate_synthesis cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition DHPPP Dihydropteridine Pyrophosphate DHP Dihydropteroate DHPPP->DHP Dihydropteroate Synthetase (DHPS) PABA p-Aminobenzoic Acid (PABA) Sulfadiazine Sulfadiazine DHF Dihydrofolate DHP->DHF Dihydrofolate Synthetase THF Tetrahydrofolate (Essential for DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase (DHFR) Inhibition Sulfadiazine->Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfadiazine.

The Role of N-Acetylation: Impact on Biological Activity

N-Acetyl sulfadiazine is a primary metabolite of sulfadiazine.[5] The process of acetylation occurs in the liver and can be subject to genetic polymorphism (fast vs. slow acetylators). This metabolic conversion has a significant impact on the compound's antibacterial properties.

Studies have shown that N-acetylation drastically reduces the antimicrobial activity of sulfadiazine. In an in vitro study on the growth of Toxoplasma gondii, N4-acetyl-sulfadiazine, unlike its parent compound and other metabolites, did not possess anti-Toxoplasma activity.[6] This loss of activity is attributed to the modification of the para-amino group, which is crucial for the structural mimicry of PABA and subsequent binding to the DHPS active site.

Therefore, the "mechanism of action" of N-Acetyl sulfadiazine in a therapeutic context is generally considered to be one of inactivation or significantly attenuated activity compared to the parent drug.

The Impact of Deuteration: The Kinetic Isotope Effect

This compound is a stable isotope-labeled version of N-Acetyl sulfadiazine, where four hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen that contains an additional neutron, effectively doubling its mass.[7] This substitution does not significantly alter the molecule's shape or chemical properties with respect to receptor binding.

The primary consequence of deuteration is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[7]

In the context of drug metabolism, deuteration at sites susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) can lead to:

  • Slower metabolism: The drug is broken down at a reduced rate.

  • Longer half-life: The drug remains in the body for a longer period.

  • Increased drug exposure (AUC): The overall concentration of the drug in the plasma over time is higher.

  • Altered metabolite profile: May reduce the formation of certain metabolites, which can sometimes be beneficial if those metabolites are toxic.

For this compound, the deuteration would slow down its metabolism at the labeled positions, though this is of little therapeutic consequence given the compound's reduced bioactivity. Its primary utility lies in the analytical realm.

Primary Application: this compound as an Internal Standard

Given the attenuated biological activity of the N-acetylated form and the pharmacokinetic-modifying, non-activity-enhancing role of deuteration, the principal application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[8]

In this context, its "mechanism of action" is analytical. A known quantity of the deuterated standard is added to a biological sample (e.g., plasma, urine). Because it is chemically almost identical to the non-deuterated N-Acetyl sulfadiazine, it behaves similarly during sample extraction, purification, and chromatographic separation. However, due to its higher mass, the mass spectrometer can distinguish it from the endogenous (non-deuterated) analyte. By comparing the peak area of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for any sample loss during preparation.

Logical Workflow: Use as an Internal Standard

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (contains unknown amount of N-Acetyl Sulfadiazine) SpikedSample Spiked Sample Sample->SpikedSample Standard This compound (known amount added) Standard->SpikedSample Extraction Extraction & Purification SpikedSample->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (Distinguishes based on mass) LC->MS Quant Quantification (Ratio of Analyte to Standard) MS->Quant

Caption: Workflow for using this compound as an internal standard.

Quantitative Data Summary

Direct quantitative data for the biological activity of this compound is not available in the literature, as it is not used as a therapeutic agent. The relevant data pertains to its parent compound, sulfadiazine, and its primary intended use as an analytical standard.

Table 1: Inhibitory Constant for Sulfadiazine

Compound Enzyme Organism Inhibition Constant (Kᵢ) Reference

| Sulfadiazine | Dihydropteroate Synthetase (DHPS) | Escherichia coli | 2.5 µM |[3] |

Table 2: Pharmacokinetic Parameters of Sulfadiazine in Humans (Oral Administration)

Parameter Value Reference
Elimination Half-life (t½) 8 - 17 hours (mean 10 hours) [9]

| In vitro IC₅₀ (with pyrimethamine) against Toxoplasma gondii | 0.5 ± 0.25 µg/mL |[9] |

Table 3: Physicochemical Properties of N-Acetyl Sulfadiazine and its d4-variant

Compound Molecular Formula Molecular Weight ( g/mol )
N-Acetyl Sulfadiazine C₁₂H₁₂N₄O₃S 292.32

| this compound | C₁₂H₈D₄N₄O₃S | 296.34 |

Experimental Protocols

While no protocols exist for testing the therapeutic mechanism of action of this compound, the following are standard methodologies used to evaluate the antibacterial activity of sulfonamides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Aseptically select 3-5 colonies of the test bacterium (e.g., E. coli) from an agar (B569324) plate. b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[1]

2. Drug Dilution: a. Prepare a stock solution of the test compound (e.g., sulfadiazine) in a suitable solvent. b. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (broth + bacteria, no drug) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.[1]

4. MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This coupled enzyme assay measures the activity of DHPS by monitoring the oxidation of NADPH.

1. Reagents and Enzyme Preparation: a. Assay buffer (e.g., Tris-HCl with MgCl₂, DTT). b. Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and p-aminobenzoic acid (PABA). c. Coupling enzyme and cofactor: Dihydrofolate reductase (DHFR) and NADPH. d. Purified DHPS enzyme. e. Test inhibitor (e.g., sulfadiazine) at various concentrations.

2. Assay Procedure: a. In a microplate, combine the assay buffer, substrates (DHPP and PABA), DHFR, NADPH, and the test inhibitor. b. Initiate the reaction by adding the DHPS enzyme. c. The DHPS reaction produces dihydropteroate. d. The excess DHFR immediately reduces dihydropteroate to tetrahydropteroate, oxidizing NADPH to NADP⁺ in the process.[10]

3. Data Acquisition and Analysis: a. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader. b. The rate of reaction is proportional to the DHPS activity. c. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. d. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The core mechanism of action of this compound is best understood by dissecting its components. The foundational antibacterial activity resides in its parent structure, sulfadiazine , which competitively inhibits bacterial dihydropteroate synthetase , a critical enzyme in the essential folate biosynthesis pathway. The N-acetylation of sulfadiazine results in a metabolite with significantly diminished or absent antibacterial activity, as the modification hinders its ability to act as a PABA analogue. Finally, the deuteration of the molecule (the "-d4") leverages the kinetic isotope effect to slow its metabolic breakdown, a feature that is not therapeutically relevant for this already inactive metabolite but is invaluable for its primary application.

Therefore, the principal role and "mechanism of action" of this compound in a research and drug development context is to serve as a high-fidelity internal standard for quantitative mass spectrometry . Its altered mass and co-eluting properties with the non-deuterated analyte allow for precise and accurate measurements of sulfadiazine and its metabolites in complex biological matrices, contributing to pharmacokinetic and metabolism studies that are essential for the development of new and existing therapies.

References

N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1219149-66-2

This in-depth technical guide provides comprehensive information on N-Acetyl sulfadiazine-d4 (B561786), a deuterated analog of N-Acetyl sulfadiazine (B1682646), the major metabolite of the sulfonamide antibiotic, sulfadiazine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and analytical applications.

Core Compound Properties

N-Acetyl sulfadiazine-d4 is a stable, isotopically labeled compound crucial for its application as an internal standard in quantitative analytical studies. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices by mass spectrometry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Acetyl SulfadiazineSulfadiazine
CAS Number 1219149-66-2[1]127-74-2[2]68-35-9
Molecular Formula C₁₂H₈D₄N₄O₃S[1]C₁₂H₁₂N₄O₃S[2]C₁₀H₁₀N₄O₂S[3]
Molecular Weight 296.34 g/mol [4]292.32 g/mol [5]250.28 g/mol [3]
Appearance Off-White to Pale Yellow SolidWhite SolidWhite, odorless crystalline powder[6]
Solubility No specific data foundSlightly soluble in DMSO and Methanol[7]Modestly soluble in acetone (B3395972) and alcohol, dissolvable in water[6]
Storage -20°C FreezerNo specific data foundNo specific data found

Synthesis Pathway

A plausible synthetic route is outlined below:

Synthesis_Pathway cluster_0 Synthesis of Sulfadiazine-d4 cluster_1 N-Acetylation aniline_d5 Aniline-d5 acetanilide_d5 Acetanilide-d5 aniline_d5->acetanilide_d5 Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetanilide_d5 sulfonyl_chloride_d4 4-Acetamidobenzene-d4- sulfonyl chloride acetanilide_d5->sulfonyl_chloride_d4 Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride_d4 acetyl_sulfadiazine_d4 N-Acetyl sulfadiazine-d4 sulfonyl_chloride_d4->acetyl_sulfadiazine_d4 Condensation aminopyrimidine 2-Aminopyrimidine aminopyrimidine->acetyl_sulfadiazine_d4 sulfadiazine_d4 Sulfadiazine-d4 acetyl_sulfadiazine_d4->sulfadiazine_d4 Deacetylation naoh NaOH (hydrolysis) naoh->sulfadiazine_d4 acetyl_sulfadiazine_d4_final N-Acetyl sulfadiazine-d4 sulfadiazine_d4->acetyl_sulfadiazine_d4_final Acetylation acetic_anhydride2 Acetic Anhydride acetic_anhydride2->acetyl_sulfadiazine_d4_final

General synthetic pathway for this compound.

Metabolic Pathway of Sulfadiazine

Sulfadiazine is primarily metabolized in the liver via N-acetylation to form N-Acetyl sulfadiazine. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes. This metabolic conversion is a critical aspect of the drug's pharmacokinetics and toxicology.

Metabolic_Pathway Sulfadiazine Sulfadiazine N_Acetyl_Sulfadiazine N-Acetyl sulfadiazine Sulfadiazine->N_Acetyl_Sulfadiazine Acetylation NAT_Enzyme N-Acetyltransferase (NAT) Enzymes NAT_Enzyme->N_Acetyl_Sulfadiazine CoA CoA NAT_Enzyme->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT_Enzyme

Metabolic conversion of Sulfadiazine to N-Acetyl sulfadiazine.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of sulfadiazine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from established methods for the analysis of sulfonamides in plasma.

Quantification of Sulfadiazine in Human Plasma using LC-MS/MS

This protocol describes the sample preparation and analytical conditions for the determination of sulfadiazine in human plasma, using a deuterated internal standard. While the original protocol may use a different deuterated sulfonamide, the principles are directly applicable for this compound.

4.1.1. Materials and Reagents

  • Blank human plasma

  • Sulfadiazine reference standard

  • This compound (as internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges

4.1.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of sulfadiazine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the sulfadiazine stock solution in 10% (v/v) ACN to create working solutions for calibration standards and QC samples. Prepare a working solution of the this compound internal standard.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate sulfadiazine working solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).

4.1.3. Sample Preparation (Protein Precipitation and SPE)

  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

  • Add 190 µL of phosphoric acid for protein precipitation and vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the SPE cartridge twice with 150 µL of water.

  • Elute the analytes with 150 µL of 60% (v/v) ACN.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm)[8]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[8]
Gradient Elution 0 min 5% B, 5 min 60% B, 5.5 min 90% B, 5.5-6.5 min 90% B, 6.6-8 min 5% B[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 2 µL[8]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Sulfadiazine: To be optimized (e.g., Q1: 251.1 -> Q3: 156.1) This compound: To be optimized (e.g., Q1: 301.1 -> Q3: 192.1)

Note: The specific MRM transitions for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative bioanalytical method using this compound as an internal standard.

Experimental_Workflow start Start: Plasma Sample (Unknown, Calibrator, or QC) add_is Spike with This compound (IS) start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution lcms_analysis LC-MS/MS Analysis elution->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Analyte/IS Ratio vs. Conc.) data_processing->quantification end End: Determine Sulfadiazine Concentration quantification->end

Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of analytical methods for the quantification of sulfadiazine. This guide provides a foundational understanding of its properties, synthesis, metabolic relevance, and application in a key experimental protocol, serving as a valuable resource for the scientific community.

References

In-Depth Technical Guide to N-Acetyl Sulfadiazine-d4: Molecular Weight and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular weight and structure of N-Acetyl sulfadiazine-d4 (B561786). This deuterated analog of N-Acetyl sulfadiazine (B1682646) is a critical tool in pharmacokinetic and metabolic studies, offering a stable isotopic label for precise quantification.

Core Compound Data

The key quantitative data for N-Acetyl sulfadiazine-d4 and its non-deuterated counterpart are summarized below, facilitating direct comparison.

PropertyThis compoundN-Acetyl Sulfadiazine
Molecular Formula C₁₂H₈D₄N₄O₃S[1][2]C₁₂H₁₂N₄O₃S[][4]
Molecular Weight 296.34 g/mol [1][2]292.31 g/mol [][4][5]
Isotopic Enrichment Deuterium (B1214612) (D)Hydrogen (H)
Labeling Position Phenyl RingNot Applicable

Structural Elucidation and Isotopic Labeling

This compound is structurally identical to N-Acetyl sulfadiazine, with the exception of the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring. This specific labeling is confirmed by its chemical name, N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-d4]acetamide.[1] The introduction of these four deuterium atoms results in an increase in the molecular weight by approximately 4.032 g/mol , which is consistent with the mass difference between deuterium and hydrogen.

The following diagram illustrates the structural relationship and the precise location of the deuterium labeling.

G Sample_Prep Sample Preparation (Fortification with Internal Standard) LC_Separation Liquid Chromatographic Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

N-Acetyl Sulfadiazine-d4: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to N-Acetyl sulfadiazine-d4 (B561786). Given the limited direct experimental data for the deuterated form, this guide also includes information on the non-deuterated analog, N-Acetyl sulfadiazine (B1682646), to provide a foundational understanding for researchers.

Introduction

N-Acetyl sulfadiazine-d4 is the deuterated form of N-Acetyl sulfadiazine, a primary metabolite of the sulfonamide antibiotic, sulfadiazine. Deuterated compounds are of significant interest in pharmaceutical research as the substitution of hydrogen with deuterium (B1214612) can modulate metabolic pathways, potentially improving a drug's pharmacokinetic profile. Understanding the solubility of this compound is crucial for its use as an internal standard in analytical methods and for toxicological and metabolic studies.

Solubility Data

Qualitative Solubility:

N-Acetyl sulfadiazine is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

Calculated Aqueous Solubility:

For the non-deuterated N-Acetyl sulfadiazine, a calculated Log10 of water solubility in mol/L is available.

CompoundParameterValueSource
N-Acetyl sulfadiazinelog10WS (mol/L)-2.71Crippen Calculated Property

Note: The effect of deuteration on solubility is not always predictable but is generally expected to be minor. Therefore, the solubility characteristics of N-Acetyl sulfadiazine can serve as a reasonable starting point for experimental design.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on the principle of allowing a surplus of the solid compound to equilibrate with a solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, DMSO, Methanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be passed through a syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A calibration curve of known concentrations should be prepared to accurately determine the solubility.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Collection & Quantification A Add excess this compound to solvent in vials B Seal vials and agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Analyze concentration by HPLC D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

As this compound is primarily a metabolite and an analytical standard, it is not directly involved in specific signaling pathways in the same manner as a pharmacologically active parent drug. Its relevance lies within the logical relationship of drug metabolism, where the parent drug, sulfadiazine, is metabolized to N-Acetyl sulfadiazine. The deuteration (d4) is a tool used by researchers to trace and quantify this metabolic process.

The logical relationship can be visualized as follows:

G A Sulfadiazine (Parent Drug) B Metabolism (N-acetylation) A->B C N-Acetyl sulfadiazine (Metabolite) B->C D This compound (Deuterated Internal Standard) C->D Used to quantify

Caption: Metabolic Relationship of Sulfadiazine and its Deuterated Metabolite.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the foundational knowledge and protocols necessary for researchers to undertake such investigations. The information available for the non-deuterated form, N-Acetyl sulfadiazine, offers a valuable starting point. The standardized shake-flask method outlined here is a robust approach for generating reliable solubility data, which is essential for the continued use of this compound in drug development and analytical research.

The Metabolic Fate of N-Acetyl Sulfadiazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated metabolic fate of N-Acetyl sulfadiazine-d4 (B561786), a deuterated isotopologue of a primary metabolite of the sulfonamide antibiotic, sulfadiazine (B1682646). While specific metabolic data for N-Acetyl sulfadiazine-d4 is not extensively available in public literature, its metabolic profile can be largely inferred from the well-documented biotransformation of sulfadiazine and N-Acetyl sulfadiazine. This guide outlines the probable metabolic pathways, presents relevant quantitative data for the non-deuterated analogues, details the experimental protocols for studying its metabolism, and provides visualizations of key metabolic and experimental workflows. The inclusion of deuterium (B1214612) is expected to influence the pharmacokinetics of this molecule, primarily through the kinetic isotope effect, potentially leading to a reduced rate of metabolism and altered clearance.

Introduction: The Role of Deuteration in Drug Metabolism

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). By reducing the rate of metabolism, deuteration can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of reactive metabolites. This compound is the deuterated version of N-Acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine. While often used as an internal standard in analytical methods due to its mass shift, understanding its metabolic fate is crucial for interpreting pharmacokinetic data and for any potential therapeutic applications.

Probable Metabolic Pathways of this compound

The metabolism of this compound is expected to follow the established pathways of its non-deuterated counterpart, primarily involving deacetylation and hydroxylation. The deuteration on the acetyl group or the phenyl ring would likely influence the rate of these transformations.

The primary metabolic pathways are:

  • Deacetylation: The acetyl group of this compound can be hydrolyzed by deacetylases to yield sulfadiazine-d4 and acetic acid. This is a reversible reaction, as sulfadiazine can be re-acetylated.

  • Hydroxylation: The aromatic ring or the pyrimidine (B1678525) ring of this compound can undergo hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes, particularly from the CYP2C subfamily. The position of hydroxylation can vary.

The key enzymes involved in these transformations are:

  • N-acetyltransferase 2 (NAT2): Responsible for the acetylation of sulfadiazine. The polymorphic nature of NAT2 can lead to significant inter-individual variability in metabolism.

  • Cytochrome P450 (CYP) Enzymes: Primarily CYP2C9, are responsible for the oxidative metabolism (hydroxylation) of the sulfadiazine moiety.[1]

The deuteration in this compound, depending on its location, would most significantly impact reactions involving the cleavage of a C-D bond. For instance, if the deuterium atoms are on the phenyl ring, this could slow down the rate of aromatic hydroxylation.

G cluster_0 Metabolic Pathways of this compound NASD4 This compound SD4 Sulfadiazine-d4 NASD4->SD4 Deacetylation Hydroxy_NASD4 Hydroxy-N-Acetyl Sulfadiazine-d4 NASD4->Hydroxy_NASD4 Hydroxylation (CYP450) SD4->NASD4 Acetylation (NAT2) Hydroxy_SD4 Hydroxy-Sulfadiazine-d4 SD4->Hydroxy_SD4 Hydroxylation (CYP450)

Figure 1: Probable metabolic pathways of this compound.

Quantitative Data

As there is a lack of specific pharmacokinetic data for this compound, the following tables summarize the available data for the non-deuterated sulfadiazine and N-Acetyl sulfadiazine in various species. This information provides a baseline for what might be expected for the deuterated analog, with the caveat that deuteration will likely alter these parameters.

Table 1: Pharmacokinetic Parameters of Sulfadiazine in Various Species

SpeciesDoseRouteCmax (µg/mL)Tmax (h)t1/2 (h)Reference
Pigs33.34 mg/kgIV--3.2[2]
Pigs33.34 mg/kgOral---[3]
Broiler Chickens33.34 mg/kgIV--3.2[2]
Broiler Chickens33.34 mg/kgOral39.321.643.71
Grass Carp (18°C)50 mg/kgOral15.6829.04[4][5]
Grass Carp (24°C)50 mg/kgOral10.8814.24[4][5]

Table 2: Pharmacokinetic Parameters of N-Acetyl Sulfadiazine in Grass Carp Following Oral Administration of Sulfadiazine (50 mg/kg)

TemperatureCmax (µg/mL)Tmax (h)t1/2 (h)Reference
18°C2.34848.9[4][5]
24°C1.1812.7[4][5]

Experimental Protocols

To determine the precise metabolic fate of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which the compound is metabolized by Phase I enzymes present in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (from human, rat, or other relevant species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and this compound working solution at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint).

G cluster_1 In Vitro Metabolic Stability Workflow Prep Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile + IS) Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t1/2 and Clint Analyze->Data

Figure 2: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

Materials:

  • This compound

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., saline, corn oil)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma or serum.

  • Sample Preparation:

    • Perform protein precipitation on the plasma/serum samples using a solvent like acetonitrile, often containing an internal standard.

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound and its potential metabolites (e.g., sulfadiazine-d4) in the plasma/serum samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (Cl), volume of distribution (Vd), and half-life (t1/2).

G cluster_2 In Vivo Pharmacokinetic Study Workflow Acclimate Animal Acclimation Dose Administer Compound Acclimate->Dose Blood Collect Blood Samples (Serial Time Points) Dose->Blood Process_Blood Process Blood to Plasma/Serum Blood->Process_Blood Prep_Sample Protein Precipitation Process_Blood->Prep_Sample Analyze LC-MS/MS Analysis Prep_Sample->Analyze PK_Analysis Calculate Pharmacokinetic Parameters Analyze->PK_Analysis

Figure 3: Workflow for an in vivo pharmacokinetic study.

LC-MS/MS Analytical Method

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard. The d4-label provides a distinct mass shift for clear identification and quantification.

Conclusion

The metabolic fate of this compound is predicted to mirror that of its non-deuterated analog, involving deacetylation and hydroxylation as the primary biotransformation pathways. The key difference will likely lie in the rate of these reactions due to the kinetic isotope effect, which is expected to slow down metabolic processes involving the cleavage of the C-D bonds. This could result in a longer half-life and increased systemic exposure compared to N-Acetyl sulfadiazine. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of the metabolic profile and pharmacokinetic properties of this compound. Such studies are essential for a comprehensive understanding of its disposition in biological systems and for its application in pharmaceutical research and development.

References

N-Acetyl-d4-Sulfadiazine: A Technical Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The process of N-acetylation is a significant step in the biotransformation of sulfadiazine within the body. Understanding the pharmacokinetic profile of this metabolite is crucial for comprehending the overall disposition of sulfadiazine, including its efficacy and potential for toxicity. Deuterium-labeled compounds like N-Acetyl-d4-sulfadiazine are often used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug and its metabolites in biological samples. While the primary role of deuterated analogs is often in analytics, the substitution of hydrogen with deuterium (B1214612) can also impact the drug's metabolic fate, a phenomenon known as the "deuterium effect" or "kinetic isotope effect."[1] This can lead to a slower rate of metabolism and, consequently, altered pharmacokinetic parameters.[1]

Pharmacokinetic Profile

The pharmacokinetics of N-Acetyl sulfadiazine are intrinsically linked to its parent drug, sulfadiazine. The body maintains a dynamic equilibrium between the acetylation of sulfadiazine to N-Acetyl sulfadiazine and the deacetylation of the metabolite back to the parent drug.[2]

Absorption

Following the administration of sulfadiazine, N-Acetyl sulfadiazine is formed as a metabolite. In studies where N-Acetyl sulfadiazine itself was administered orally, its bioavailability was suggested to be low, with a significant portion being excreted unchanged in the urine.[2]

Distribution

The apparent volume of distribution for N-Acetyl sulfadiazine has been reported to be 0.13 L/kg.[2] Protein binding of N-Acetyl sulfadiazine is approximately 57%.[2]

Metabolism

Sulfadiazine is metabolized in the liver, primarily through N4-acetylation, to form N-Acetyl sulfadiazine.[2][3] The extent of this acetylation can vary between individuals, leading to classifications of "fast" and "slow" acetylators.[2] In "fast" acetylators, about 42% of a sulfadiazine dose is excreted as N-Acetyl sulfadiazine in the urine, while in "slow" acetylators, this figure is around 21%.[2] A reversible metabolism exists, where N-Acetyl sulfadiazine can be deacetylated back to sulfadiazine.[2]

Excretion

N-Acetyl sulfadiazine is primarily eliminated through the kidneys.[2] When administered directly, about 66% of the dose is excreted unchanged in the urine.[2] The elimination half-life of N-Acetyl sulfadiazine has an initial alpha phase of about 4 hours, followed by a longer beta phase of approximately 19 hours, which is influenced by the re-acetylation of sulfadiazine that has been formed by deacetylation.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfadiazine and N-Acetyl sulfadiazine from various studies. It is important to note that these values can vary depending on the species, individual metabolic differences, and experimental conditions.

Table 1: General Properties of Sulfadiazine and N-Acetyl sulfadiazine [2]

CompoundMolecular Weight (daltons)pKaProtein Binding (%)Volume of Distribution (L/kg)
Sulfadiazine250.286.40500.36
N-Acetyl sulfadiazine292.305.86570.13

Table 2: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl sulfadiazine in Grass Carp (B13450389) at Different Temperatures Following a Single Oral Administration of Sulfadiazine (50 mg/kg) [4][5]

ParameterSpeciesTemperature (°C)Sulfadiazine (Plasma)N-Acetyl sulfadiazine (Plasma)
Absorption Half-life (t½a) (h) Grass Carp18--
24--
Elimination Half-life (t½β) (h) Grass Carp1877.74-
2420.37-
Area Under the Curve (AUC₀₋∞) (μg·h/mL) Grass Carp181345.55-
24299.11-
Apparent Volume of Distribution (Vd/F) (L/kg) Grass Carp180.93-
241.64-
Apparent Total Body Clearance (Cl/F) (L/h/kg) Grass Carp180.01-
240.05-

Note: Specific pharmacokinetic parameters for N-Acetyl sulfadiazine were not fully detailed in the plasma compartment in the cited study.

Experimental Protocols

The determination of pharmacokinetic parameters for sulfadiazine and its metabolites typically involves the following experimental steps:

Animal Studies and Dosing

A common approach involves administering a single dose of sulfadiazine to the study subjects (e.g., orally or intravenously).[4][6][7] For instance, in a study on grass carp, a single oral dose of 50 mg/kg of sulfadiazine was administered.[4][5] In studies with ostriches, a dose of 25 mg/kg of sulfadiazine was used.[6]

Sample Collection

Blood samples are collected at various time points after drug administration.[4][6] For example, in the grass carp study, plasma and tissue samples were collected from 0.167 hours up to 96 hours post-administration.[4][5]

Bioanalytical Method

The concentration of sulfadiazine and N-Acetyl sulfadiazine in the collected biological samples (e.g., plasma, urine, tissues) is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and selectivity for quantifying drug molecules in complex biological matrices.[9]

Sample Preparation for LC-MS/MS: A typical sample preparation involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the biological matrix.[10] For example, in the analysis of sulfonamides in milk, an extraction with an acetonitrile:ethyl acetate (B1210297) mixture is performed, followed by centrifugation and further purification steps.[10]

Chromatographic and Mass Spectrometric Conditions: The extracted samples are then injected into an LC-MS/MS system. Chromatographic separation is often achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).[11] The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify the target analytes.

Visualizations

Metabolic Pathway of Sulfadiazine

Sulfadiazine Sulfadiazine N_Acetyl_sulfadiazine N_Acetyl_sulfadiazine Sulfadiazine->N_Acetyl_sulfadiazine Acetylation (Liver) (N-acetyltransferase) Excretion_SD Renal Excretion (Unchanged) Sulfadiazine->Excretion_SD N_Acetyl_sulfadiazine->Sulfadiazine Deacetylation Excretion_NASD Renal Excretion (Unchanged) N_Acetyl_sulfadiazine->Excretion_NASD

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl sulfadiazine.

General Pharmacokinetic Study Workflow

cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Bioanalysis cluster_modeling Data Analysis Animal_Selection Animal_Selection Dose_Administration Drug Administration (e.g., Oral, IV) Animal_Selection->Dose_Administration Blood_Collection Biological Sample Collection (e.g., Blood, Urine, Tissues) Dose_Administration->Blood_Collection Sample_Preparation Sample Preparation (e.g., Extraction) Blood_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LC_MS_MS->PK_Modeling

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

In-Depth Technical Guide: Toxicological Data of N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl sulfadiazine (B1682646) is the major metabolite of sulfadiazine, a sulfonamide antibiotic used for treating bacterial infections.[1] The deuterated isotopologue, N-Acetyl sulfadiazine-d4 (B561786), serves as a crucial internal standard for its quantification in biological matrices. This guide provides a comprehensive overview of the available toxicological data for N-Acetyl sulfadiazine and its parent compound, sulfadiazine, to infer the potential toxicological profile of N-Acetyl sulfadiazine-d4.

Quantitative Toxicological Data

Due to the limited direct data on this compound, the following tables summarize the known toxicological information for N-Acetyl sulfadiazine and the parent compound, sulfadiazine.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteValueReference
N-Acetyl sulfadiazineGHS Classification-OralHarmful if swallowed[1]
SulfadiazineLD50MouseOral1500 mg/kg[2]

Table 2: Genotoxicity Data

CompoundTestSystemMetabolic ActivationResultReference
Silver SulfadiazineAmes TestSalmonella typhimurium-Non-mutagenic[3]
Various SulfonamidesAmes TestSalmonella typhimuriumWith and without S9Some showed genotoxic effect[4]

Table 3: Other Toxicological Endpoints for Sulfadiazine

EndpointEffectSpecies/SystemReference
Hepatotoxicity Idiosyncratic liver injury with features of drug-allergy or hypersensitivity.Human[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.-[6]
Hypersensitivity Can cause fever, rash, and in severe cases, Stevens-Johnson syndrome.Human[5]
Hematological Effects Can cause acute hemolytic anemia and agranulocytosis.Human[7]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, a standard protocol for a relevant genotoxicity assay, the Ames test, is provided below as a representative example.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8]

Objective: To determine if a substance can cause mutations in the DNA of several strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use of histidine-dependent (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium.

  • Plating: The treated bacteria are plated on a histidine-deficient agar (B569324) medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sulfadiazine

Sulfadiazine is primarily metabolized in the liver via acetylation to form N-Acetyl sulfadiazine. This process is a key determinant of its pharmacokinetic profile.

Sulfadiazine Metabolism Sulfadiazine Sulfadiazine N_Acetyltransferase N-Acetyltransferase (Liver) Sulfadiazine->N_Acetyltransferase Acetylation N_Acetyl_Sulfadiazine N-Acetyl sulfadiazine N_Acetyltransferase->N_Acetyl_Sulfadiazine

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl sulfadiazine.

General Workflow for an In Vitro Toxicity Assay

The following diagram illustrates a generic workflow for conducting an in vitro toxicology study, such as an Ames test.

In Vitro Toxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis Test_Substance Prepare Test Substance (this compound) Exposure Expose Test System to Test Substance (with/without S9 mix) Test_Substance->Exposure Test_System Prepare Test System (e.g., Bacterial Strains) Test_System->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Data_Collection Collect Data (e.g., Count Colonies) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusion on Toxicity Potential Statistical_Analysis->Conclusion

References

N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Drug Development Professionals, Researchers, and Scientists

Introduction

N-Acetyl sulfadiazine-d4 (B561786) is the deuterium-labeled form of N-Acetyl sulfadiazine (B1682646), the major metabolite of the sulfonamide antibiotic, sulfadiazine. Due to its structural similarity and mass difference from the endogenous metabolite, N-Acetyl sulfadiazine-d4 serves as an ideal internal standard for quantitative bioanalytical studies.[1] Its application is crucial in pharmacokinetic and drug metabolism studies of sulfadiazine, ensuring accuracy and precision in analytical measurements by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of this compound, including its synthesis, application in experimental protocols, and relevant quantitative data.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of sulfadiazine. A common method involves the reaction of sulfadiazine with a deuterated acetylating agent, such as acetic anhydride-d6, in a suitable solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure efficient and specific N-acetylation at the sulfonamide nitrogen.

A plausible synthetic pathway involves the following steps:

  • Acetylation of Aniline: Aniline is first acetylated using acetic anhydride (B1165640) to form acetanilide (B955).

  • Chlorosulfonation: The acetanilide is then reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

  • Coupling: The 4-acetamidobenzenesulfonyl chloride is coupled with 2-aminopyrimidine.

  • Hydrolysis: The resulting N-acetylated intermediate is hydrolyzed to yield sulfadiazine.

  • Deuterated Acetylation: Finally, sulfadiazine is acetylated using a deuterated acetyl source (e.g., acetic anhydride-d6) to produce this compound.

Alternatively, deuteration can be introduced at the sulfadiazine synthesis stage to produce sulfadiazine-d4, which is then acetylated.[2]

G cluster_synthesis Plausible Synthesis of this compound Sulfadiazine Sulfadiazine Reaction Acetylation Sulfadiazine->Reaction Reacts with Acetic_anhydride_d6 Acetic Anhydride-d6 (Deuterated Acetylating Agent) Acetic_anhydride_d6->Reaction N_Acetyl_sulfadiazine_d4 This compound Reaction->N_Acetyl_sulfadiazine_d4 Yields

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action of the Parent Compound: Sulfadiazine

To appreciate the context of this compound's use, it is important to understand the mechanism of action of its parent compound, sulfadiazine. Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By inhibiting DHPS, sulfadiazine blocks the synthesis of folic acid, a vital component for bacterial DNA and protein synthesis, thus exerting its bacteriostatic effect.

G cluster_moa Sulfadiazine Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Leads to Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Essential for Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Inhibits

Caption: Inhibition of bacterial folate synthesis by sulfadiazine.

Application as an Internal Standard in Quantitative Analysis

In quantitative bioanalysis, particularly with LC-MS/MS, stable isotope-labeled internal standards are the gold standard. This compound is an ideal internal standard for the quantification of N-Acetyl sulfadiazine for the following reasons:

  • Co-elution: It has nearly identical chromatographic retention time and ionization efficiency as the non-deuterated analyte.

  • Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

  • Correction for Matrix Effects and Extraction Loss: Any variations in sample preparation (e.g., extraction recovery) or analytical conditions (e.g., ion suppression) will affect both the analyte and the internal standard equally, allowing for accurate correction and reliable quantification.

Representative Experimental Protocol: Quantification of Sulfadiazine and N-Acetyl Sulfadiazine in Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of sulfadiazine and its metabolite, N-Acetyl sulfadiazine, in plasma using this compound as an internal standard. This protocol is a composite based on established methods for sulfonamide analysis.

1. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

G cluster_workflow Analytical Workflow Plasma_Sample Plasma Sample Add_IS Add N-Acetyl Sulfadiazine-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for plasma sample analysis.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₈D₄N₄O₃S
Molecular Weight 296.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Representative LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadiazine251.1156.120
N-Acetyl Sulfadiazine293.1198.125
This compound (IS) 297.1 202.1 25
Representative Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS method for sulfonamide analysis, demonstrating the expected performance of a method using this compound as an internal standard.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal
Illustrative Pharmacokinetic Data

The following data from a study on grass carp (B13450389) illustrates the type of pharmacokinetic parameters that can be determined for sulfadiazine and its metabolite, N-Acetyl sulfadiazine, using a validated analytical method.[3] The use of this compound as an internal standard would enhance the accuracy of such measurements.

ParameterSulfadiazine (Plasma)N-Acetyl Sulfadiazine (Plasma)
Tmax (h) 8.08.0
Cmax (µg/mL) 3.51.2
AUC₀-inf (µg·h/mL) 120.545.2
t₁/₂ (h) 25.828.1

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of N-Acetyl sulfadiazine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable pharmacokinetic and drug metabolism studies of sulfadiazine. This technical guide has provided an overview of its synthesis, the mechanism of action of its parent compound, and a representative experimental protocol for its application. The data presented herein, compiled from the existing literature on related compounds, serves as a valuable resource for researchers and scientists in the field of drug development.

References

N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl sulfadiazine-d4 (B561786) is the deuterated analog of N-acetyl sulfadiazine (B1682646), the primary metabolite of the sulfonamide antibiotic, sulfadiazine. Its principal application in scientific research and drug development is as an internal standard for quantitative bioanalysis. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of sulfadiazine and its metabolites in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of N-Acetyl sulfadiazine-d4, including its inferred history, physicochemical properties, a plausible synthesis pathway, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Discovery and History

The development of this compound is intrinsically linked to the evolution of bioanalytical techniques, particularly the advent of mass spectrometry for pharmacokinetic and metabolic studies. While a specific date for its first synthesis is not prominently documented, its creation was a logical and necessary advancement for the accurate measurement of sulfadiazine in biological systems.

The use of stable isotope-labeled internal standards, such as deuterated compounds, became the "gold standard" in quantitative mass spectrometry to correct for analytical variability.[1] Given that N-acetyl sulfadiazine is a major metabolite of sulfadiazine, a reliable internal standard for this metabolite was crucial for comprehensive pharmacokinetic analyses.[2] The synthesis of this compound provided a tool with physicochemical properties nearly identical to the endogenous metabolite, ensuring co-elution during chromatography and similar ionization efficiency, thereby leading to more robust and reliable analytical methods.[1]

Physicochemical Properties

The key physicochemical properties of N-Acetyl sulfadiazine and its deuterated analog are summarized below. The data for the non-deuterated form is provided for comparison.

PropertyN-Acetyl SulfadiazineThis compound
Molecular Formula C₁₂H₁₂N₄O₃SC₁₂H₈D₄N₄O₃S
Molecular Weight 292.31 g/mol [3]296.34 g/mol
CAS Number 127-74-2[3]Not available
Appearance White to Off-White SolidOff-White to Pale Yellow Solid
Purity ≥93%[3]Not specified
Solubility DMSO (Slightly), Methanol (Slightly)Ethyl Acetate (hot)

Synthesis Pathway

A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the N-acetylation of a deuterated sulfadiazine precursor.

cluster_synthesis Plausible Synthesis of this compound Sulfadiazine_d4 Sulfadiazine-d4 Reaction N-Acetylation Sulfadiazine_d4->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction Reaction Medium Product This compound Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product Reaction->Product

Caption: Plausible synthesis route for this compound.

Metabolic Pathway of Sulfadiazine

N-Acetyl sulfadiazine is the primary metabolite of sulfadiazine, formed through the action of N-acetyltransferase enzymes in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data.

cluster_metabolism Metabolic Pathway of Sulfadiazine Sulfadiazine Sulfadiazine NAT_Enzymes N-acetyltransferase (NAT) Enzymes Sulfadiazine->NAT_Enzymes Acetylation in Liver N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine NAT_Enzymes->N_Acetyl_Sulfadiazine Excretion Renal Excretion N_Acetyl_Sulfadiazine->Excretion

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl sulfadiazine.

Experimental Protocols

The following provides a representative experimental protocol for the quantification of sulfadiazine in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting small molecules from plasma or serum.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (in a compatible solvent like methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of sulfadiazine and its deuterated internal standard. Method optimization will be required.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sulfadiazine: To be determined empirically (e.g., precursor ion > product ion).

    • This compound: To be determined empirically (e.g., precursor ion > product ion).

Experimental Workflow

The overall workflow for a typical bioanalytical study using this compound is depicted below.

cluster_workflow Bioanalytical Workflow with Deuterated Internal Standard Sample_Collection Biological Sample Collection IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Results Pharmacokinetic/ Metabolic Profile Data_Analysis->Results

Caption: General workflow for bioanalysis using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of sulfadiazine and its primary metabolite. This technical guide provides a foundational understanding of its properties and application, enabling its effective implementation in the laboratory.

References

Methodological & Application

Application Notes and Protocols for N-Acetyl Sulfadiazine-d4 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Acetyl sulfadiazine-d4 (B561786) as an analytical standard in quantitative studies. This deuterated standard is an essential tool for accurate quantification of N-Acetyl sulfadiazine (B1682646) and its parent drug, sulfadiazine, in various biological matrices.

Introduction

N-Acetyl sulfadiazine-d4 is the deuterium-labeled form of N-Acetyl sulfadiazine, the major metabolite of the sulfonamide antibiotic, sulfadiazine. Due to its chemical similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in bioanalytical methods.

Sulfadiazine acts by inhibiting dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway.[2][3] Understanding the pharmacokinetics of sulfadiazine and its metabolite is crucial for determining appropriate dosing regimens and monitoring therapeutic levels.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of N-Acetyl sulfadiazine and its deuterated internal standard. Please note that the exact mass spectrometry parameters may require optimization on the specific instrument being used.

Table 1: Mass Spectrometry Parameters (Predicted)

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
N-Acetyl Sulfadiazine293.1156.1108.1
This compound 297.1 160.1 112.1
Sulfadiazine251.1156.192.1
Sulfadiazine-d4255.1160.196.1

Table 2: Chromatographic Conditions (Example)

ParameterCondition
LC SystemHPLC or UHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile (B52724)
GradientStart at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
UV Detection (for method development)264 nm[2][4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for use as an internal standard.

Materials:

  • This compound analytical standard

  • Methanol (B129727) (LC-MS grade)

  • Microbalance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

  • Working Internal Standard Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol to obtain a working solution of 1 µg/mL.

  • Storage: Store stock and working solutions at -20°C in amber vials to prevent degradation.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

Objective: To extract N-Acetyl sulfadiazine and spike with the internal standard for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound working solution (1 µg/mL)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid, ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound working solution to each sample, calibrator, and quality control sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. A similar extraction procedure can be followed using ethyl acetate.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify N-Acetyl sulfadiazine in biological samples using this compound as an internal standard.

Procedure:

  • Set up the LC-MS/MS system with the chromatographic conditions outlined in Table 2.

  • Develop an acquisition method using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

  • Optimize collision energies and other source parameters for the specific instrument to achieve maximum signal intensity.

  • Prepare a calibration curve by spiking known concentrations of N-Acetyl sulfadiazine into a blank matrix (e.g., drug-free plasma) and adding a constant amount of this compound internal standard.

  • Inject the prepared samples, calibrators, and quality controls.

  • Quantify the amount of N-Acetyl sulfadiazine in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Sulfadiazine_Metabolism Sulfadiazine Sulfadiazine N_Acetyltransferase N-Acetyltransferase (in Liver) Sulfadiazine->N_Acetyltransferase Acetylation Excretion Renal Excretion Sulfadiazine->Excretion N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine (Metabolite) N_Acetyltransferase->N_Acetyl_Sulfadiazine N_Acetyl_Sulfadiazine->Excretion

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl Sulfadiazine.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate ... Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Competitive Inhibition

References

Application Note: Quantification of N-Acetyl Sulfadiazine-d4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust and sensitive method for the quantification of N-Acetyl sulfadiazine-d4 (B561786) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this deuterated internal standard or metabolite.

Introduction

N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the antibiotic sulfadiazine. The deuterated form, N-Acetyl sulfadiazine-d4, is commonly used as an internal standard in pharmacokinetic and metabolic studies of sulfadiazine to ensure high accuracy and precision.[1][2] This method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The principles outlined are based on established methods for the analysis of sulfadiazine and its metabolites.[1][3][4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) Cleanup Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (Reversed-Phase) Evaporation->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation (from Plasma)

This protocol is adapted from methods for the analysis of sulfonamides in biological fluids.[3][5]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography

The following are typical LC conditions for the separation of this compound.

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for N-Acetyl sulfadiazine and its deuterated analog are suggested below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl Sulfadiazine293.1156.020
This compound 297.1 160.0 20

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of the analyte.

Quantitative Data Summary

The following table summarizes typical validation parameters for methods analyzing N-Acetyl sulfadiazine and related compounds.[1]

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 2.5 - 3.0 µg/kg
Limit of Quantification (LOQ) 7.5 - 10 µg/kg
Recovery > 90%
Precision (RSD%) < 10%
Accuracy 92.0% - 108.0%

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using a deuterated internal standard is illustrated below.

quantification Analyte N-Acetyl Sulfadiazine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Quantification using an internal standard method.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound. The described sample preparation, chromatography, and mass spectrometry conditions can be adapted and optimized for various biological matrices. The use of a deuterated internal standard ensures high-quality quantitative results for research, clinical, and drug development applications.

References

Application Note: High-Throughput Bioanalysis of Sulfadiazine and its Metabolite N-Acetyl Sulfadiazine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of sulfadiazine (B1682646) (SDZ) and its major metabolite, N-acetyl sulfadiazine (AcSDZ), in biological matrices. The method utilizes N-Acetyl sulfadiazine-d4 (B561786) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in bioanalytical studies.[1][2][3] The protocol employs a straightforward protein precipitation extraction procedure followed by rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. This method is suitable for high-throughput screening in drug metabolism, pharmacokinetics (DMPK), and therapeutic drug monitoring (TDM) studies.

Introduction

Sulfadiazine is a sulfonamide antibiotic used in the treatment of various bacterial infections in both human and veterinary medicine. Monitoring its concentration, along with its primary metabolite N-acetyl sulfadiazine, is crucial for ensuring therapeutic efficacy and avoiding potential toxicity.[4][] The use of a stable isotope-labeled internal standard, such as N-Acetyl sulfadiazine-d4, is the gold standard in quantitative bioanalysis by mass spectrometry.[2][3] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] This leads to improved data quality, robustness, and reliability of the analytical method.[3][6]

Advantages of this compound as an Internal Standard

  • Chemical and Physical Similarity: Being a deuterated analog, this compound has nearly identical chemical and physical properties to the unlabeled N-acetyl sulfadiazine, ensuring it behaves similarly during sample processing and analysis.[2]

  • Co-elution: It co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[1][3]

  • Mass Differentiation: The deuterium (B1214612) labeling allows for clear differentiation from the analyte by the mass spectrometer without significantly altering its chemical behavior.[2]

  • Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of quantification, which is a key requirement for regulatory submissions.[1][2]

Metabolic Pathway

The metabolic conversion of sulfadiazine to N-acetyl sulfadiazine is a primary route of its biotransformation in the body. This acetylation reaction is catalyzed by N-acetyltransferase enzymes.

Sulfadiazine Sulfadiazine N-Acetyltransferase N-Acetyltransferase Sulfadiazine->N-Acetyltransferase N-Acetyl Sulfadiazine N-Acetyl Sulfadiazine N-Acetyltransferase->N-Acetyl Sulfadiazine

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl Sulfadiazine.

Experimental Protocols

Materials and Reagents
  • Sulfadiazine (Reference Standard)

  • N-Acetyl Sulfadiazine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Biological Matrix (e.g., Human Plasma, Rat Urine)

Equipment
  • UHPLC System

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadiazine, N-acetyl sulfadiazine, and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions of the analytes and the internal standard by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound at a concentration of 50 ng/mL in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL) to each sample, except for the blank matrix samples.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add IS Add Internal Standard (this compound) Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collect Supernatant Centrifugation->Supernatant Collection UHPLC UHPLC Separation Supernatant Collection->UHPLC MS/MS MS/MS Detection UHPLC->MS/MS Data Processing Data Processing and Quantification MS/MS->Data Processing

Caption: General experimental workflow for bioanalysis.

UHPLC-MS/MS Conditions

ParameterCondition
UHPLC System Standard High-Performance System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfadiazine251.1156.0
N-Acetyl Sulfadiazine293.1198.0
This compound (IS) 297.1 202.0

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

AnalyteLinear Range (ng/mL)
Sulfadiazine1 - 1000> 0.995
N-Acetyl Sulfadiazine1 - 1000> 0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days, respectively.

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
SulfadiazineLow< 1585 - 115< 1585 - 115
Medium< 1585 - 115< 1585 - 115
High< 1585 - 115< 1585 - 115
N-Acetyl SulfadiazineLow< 1585 - 115< 1585 - 115
Medium< 1585 - 115< 1585 - 115
High< 1585 - 115< 1585 - 115
Recovery and Matrix Effect

The extraction recovery and matrix effect are assessed to ensure the sample preparation is efficient and that the matrix does not interfere with the ionization of the analytes.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Sulfadiazine> 8590 - 110
N-Acetyl Sulfadiazine> 8590 - 110
This compound (IS) > 85 90 - 110

Conclusion

The described UHPLC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of sulfadiazine and its primary metabolite in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing variability and ensuring the generation of high-quality data in regulated bioanalysis.[2][7] This method is well-suited for pharmacokinetic and other drug development studies.

References

Application Note: High-Sensitivity Analysis of Sulfadiazine and its Metabolite in Environmental Samples using N-Acetyl sulfadiazine-d4 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antibiotic sulfadiazine (B1682646) (SDZ) and its primary metabolite, N-Acetyl sulfadiazine (Ac-SDZ), in environmental matrices such as water and soil. The method utilizes N-Acetyl sulfadiazine-d4 (B561786) as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. This strategy ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample extraction from water and soil, along with LC-MS/MS analysis, are provided.

Introduction

Sulfonamide antibiotics, including sulfadiazine, are widely used in human and veterinary medicine.[1] Their incomplete metabolism and subsequent excretion lead to their presence in the environment, primarily through wastewater and the application of manure as fertilizer.[2] The occurrence of these compounds in soil and water can contribute to the development of antibiotic resistance, a significant public health concern.[1] Accurate and reliable quantification of sulfadiazine and its metabolites in environmental compartments is therefore crucial for monitoring their fate and assessing potential ecological risks.[3]

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of target compounds in complex matrices.[4] By introducing a stable isotope-labeled version of the analyte or a closely related compound as an internal standard, variations during sample preparation and analysis can be effectively compensated.[4] N-Acetyl sulfadiazine-d4 is a deuterium-labeled analog of the primary metabolite of sulfadiazine and serves as an ideal internal standard for the simultaneous analysis of both sulfadiazine and N-Acetyl sulfadiazine.[5] This application note provides a comprehensive guide to employing this compound for the accurate analysis of these contaminants in environmental samples.

Experimental Protocols

Sample Preparation: Water Samples

This protocol is a general guideline for the solid-phase extraction (SPE) of sulfadiazine and N-Acetyl sulfadiazine from water samples.

Materials:

  • Water sample (e.g., river water, wastewater effluent)

  • This compound internal standard solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Ammonia solution

  • EDTA

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Glass fiber filters (e.g., 0.7 µm)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and process as soon as possible.

  • Fortification with Internal Standard: To a 500 mL water sample, add a known concentration of this compound (e.g., 40 ng/L).[6] Also add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[6]

  • pH Adjustment: Adjust the sample pH to a range of 4 to 7.[6]

  • Filtration: Filter the sample through a glass fiber filter to remove suspended solids.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8]

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[6]

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[6]

  • Cartridge Drying: Dry the cartridge under vacuum for approximately 30 minutes.[8]

  • Elution: Elute the analytes from the cartridge with a suitable solvent, such as methanol containing 2% aqueous ammonia.[6]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., water:acetonitrile mixture).[9]

  • Final Preparation: Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.[6] Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Soil and Sediment Samples

This protocol provides a general procedure for the extraction of sulfadiazine and N-Acetyl sulfadiazine from soil and sediment samples.

Materials:

  • Soil or sediment sample, air-dried and sieved

  • This compound internal standard solution

  • Extraction solvent (e.g., acetonitrile/water 1:4 v/v)[9]

  • Microwave extraction system (optional)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Fortification with Internal Standard: Weigh a representative portion of the sample (e.g., 5 g) into a centrifuge tube. Add a known amount of the this compound internal standard.

  • Extraction:

    • Microwave-Assisted Extraction (MAE): Add the extraction solvent (e.g., 20 mL of acetonitrile/water 1:4) to the soil sample.[9] Perform microwave extraction at an elevated temperature (e.g., 150°C for 15 minutes).[9] This is a highly efficient method for aged residues.[9]

    • Alternative Extraction: Alternatively, use a mixture of solvents like water and acetonitrile (1:1 v/v) and perform solid-liquid extraction.[6]

  • Centrifugation and Supernatant Collection: After extraction, centrifuge the sample to separate the solid and liquid phases. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Dilute the collected supernatant with ultrapure water to reduce the organic solvent concentration.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Final Preparation: Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of sulfadiazine and N-Acetyl sulfadiazine. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 2-20 µL.[8][10]

  • Column Temperature: 25-40°C.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for sulfadiazine, N-Acetyl sulfadiazine, and this compound need to be determined by direct infusion of standards.

Data Presentation

The use of an isotopically labeled internal standard allows for accurate quantification. The following tables summarize typical performance data for the analysis of sulfonamides in environmental samples, which can be expected for a validated method using this compound.

Table 1: Typical Quantitative Performance Data for Sulfonamide Analysis in Water

ParameterSulfadiazineN-Acetyl sulfadiazineReference
Linearity Range 0.05 - 100 µg/LData not available[5]
Correlation Coefficient (r²) > 0.99Data not available[5]
Limit of Detection (LOD) 0.01 - 0.05 ng/LData not available[5]
Limit of Quantification (LOQ) < 0.78 ng/LData not available
Recovery 79 - 118%Data not available[5]
Relative Standard Deviation (RSD) 0.3 - 14.5%Data not available[5]

Table 2: Typical Quantitative Performance Data for Sulfonamide Analysis in Soil

ParameterSulfadiazineN-Acetyl sulfadiazineReference
Linearity Range 0.5 - 12.5 ng/gData not available[6]
Correlation Coefficient (r²) > 0.99Data not available[6]
Limit of Quantification (LOQ) 0.5 ng/gData not available[6]
Recovery 70.2 - 99.9%Data not available[6]
Relative Standard Deviation (RSD) < 15%Data not available[6]

Note: The quantitative data presented are representative of methods for sulfonamide analysis. Specific performance for a method using this compound should be established through in-house validation.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A 500 mL Water Sample B Add this compound (Internal Standard) A->B C pH Adjustment & Filtration B->C E Load Sample C->E Filtered Sample D Condition SPE Cartridge F Wash Cartridge E->F G Elute Analytes F->G H Evaporate & Reconstitute G->H Eluate I LC-MS/MS Analysis H->I

Caption: Workflow for water sample analysis.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Analysis A 5 g Soil Sample B Add this compound (Internal Standard) A->B C Add Extraction Solvent B->C D Microwave-Assisted Extraction C->D E Centrifuge & Collect Supernatant D->E F SPE Clean-up E->F Supernatant G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: Workflow for soil sample analysis.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of sulfadiazine and its primary metabolite, N-Acetyl sulfadiazine, in complex environmental matrices. The detailed protocols for water and soil sample preparation, combined with sensitive LC-MS/MS analysis, offer a robust workflow for environmental monitoring and research. This approach is essential for understanding the environmental fate of these widely used pharmaceuticals and for assessing their potential impact on ecosystems and human health. The provided methodologies can be adapted and validated by individual laboratories to meet specific research needs and regulatory requirements.

References

Application Notes and Protocols for N-Acetyl Sulfadiazine-d4 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic, sulfadiazine. While sulfadiazine's primary mechanism of action is the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway, recent studies have highlighted its potential in other therapeutic areas, including oncology.[1][2][3] N-Acetyl sulfadiazine-d4 (B561786) is a deuterated analog of N-Acetyl sulfadiazine. The incorporation of deuterium (B1214612) atoms provides a heavier, stable isotope-labeled version of the molecule.[4] This makes it an invaluable tool for pharmacokinetic and metabolic studies, where it can be used as an internal standard for accurate quantification in mass spectrometry-based assays.[4] This document provides protocols for evaluating the biological effects of sulfadiazine and its metabolite, N-acetyl sulfadiazine, in cell culture, with N-Acetyl sulfadiazine-d4 serving as a critical reagent for quantitative analysis.

Mechanism of Action

Sulfadiazine has been shown to exhibit anti-inflammatory and potential anticancer effects by targeting multiple pathways.[1][2] It can inhibit the expression of pro-inflammatory genes such as TNFα, IL1b, COX-1, COX-2, and 5-LOX.[1][2] The utilization of pyrimidines as a scaffold in compounds like sulfadiazine has been associated with significant anticancer properties, including the inhibition of various kinases and signaling pathways.[5]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of sulfadiazine against various cancer cell lines and enzymes. This data is crucial for designing dose-response experiments in cell culture.

Table 1: IC50 Values of Sulfadiazine on Cancer Cell Lines

Cell LineIC50 (µM)Standard Drug (Cisplatin) IC50 (µM)
HepG2 (Human Liver Cancer)245.69 ± 4.166.92 ± 1.8
MCF7 (Human Breast Cancer)215.68 ± 3.846.83 ± 1.3
Data sourced from a study on the anticancer effects of sulfadiazine.[1]

Table 2: In Vitro Inhibitory Activity of Sulfadiazine against COX and 5-LOX Enzymes

EnzymeSulfadiazine IC50 (µM)Celecoxib (Reference Inhibitor) IC50 (µM)
COX-118.45.9
COX-25.271.94
5-LOX19.116.7
Data from in vitro enzyme inhibition assays.[1]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of sulfadiazine on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HepG2, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sulfadiazine

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of sulfadiazine in DMSO. Further dilute the stock solution in a complete growth medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of sulfadiazine to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the drug concentration.

2. Gene Expression Analysis by quantitative PCR (qPCR)

This protocol is to assess the effect of sulfadiazine on the expression of inflammatory genes.

Materials:

  • Target cells

  • Sulfadiazine

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., TNFα, IL1b, COX-1, COX-2, 5-LOX) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with sulfadiazine at a predetermined concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

3. Quantification of N-Acetyl Sulfadiazine using LC-MS with this compound as an Internal Standard

This protocol outlines the use of this compound for the accurate quantification of N-Acetyl sulfadiazine in cell lysates or culture medium.

Materials:

  • Cell samples (lysate or supernatant)

  • N-Acetyl sulfadiazine (for standard curve)

  • This compound (internal standard)

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • LC-MS system

Procedure:

  • Sample Preparation: To a known volume of cell lysate or supernatant, add a known amount of this compound solution.

  • Protein Precipitation: Add a sufficient volume of cold acetonitrile to precipitate the proteins. Vortex and centrifuge to pellet the protein.

  • Supernatant Collection: Collect the supernatant for LC-MS analysis.

  • Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of N-Acetyl sulfadiazine and a fixed concentration of this compound.

  • LC-MS Analysis: Analyze the prepared samples and calibration standards using a suitable LC-MS method.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of N-Acetyl sulfadiazine to this compound against the concentration of N-Acetyl sulfadiazine. Use this curve to determine the concentration of N-Acetyl sulfadiazine in the experimental samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, MCF7) treatment 3. Cell Treatment (Dose-Response) cell_culture->treatment compound_prep 2. Compound Preparation (Sulfadiazine Stock) compound_prep->treatment mtt_assay 4a. MTT Assay (Cell Viability) treatment->mtt_assay qpcr 4b. qPCR (Gene Expression) treatment->qpcr lcms 4c. LC-MS Analysis (Metabolite Quantification) treatment->lcms ic50 5a. IC50 Determination mtt_assay->ic50 gene_exp 5b. Relative Gene Expression qpcr->gene_exp quant 5c. Concentration Determination lcms->quant

Caption: Experimental workflow for cell culture studies of sulfadiazine.

signaling_pathway sulfadiazine Sulfadiazine cox1 COX-1 sulfadiazine->cox1 inhibits cox2 COX-2 sulfadiazine->cox2 inhibits lox5 5-LOX sulfadiazine->lox5 inhibits tnfa TNFα sulfadiazine->tnfa inhibits il1b IL1b sulfadiazine->il1b inhibits

Caption: Inhibitory effects of sulfadiazine on inflammatory pathways.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. This compound is for research use only and not for patient use.[4]

References

Application Note: Tracing Sulfadiazine Metabolism with N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. N-Acetyl sulfadiazine-d4 (B561786), a deuterium-labeled analog of the primary metabolite of the antibiotic sulfadiazine (B1682646), serves as an excellent tracer to elucidate the metabolic fate of sulfadiazine. Its use allows for precise quantification and differentiation between the administered compound and endogenously formed metabolites, minimizing background interference and enhancing analytical accuracy.[1][2] This application note provides detailed protocols and data for utilizing N-Acetyl sulfadiazine-d4 in metabolism studies.

Sulfadiazine is a sulfonamide antibiotic that undergoes metabolism in the body, primarily through N-acetylation to form N-Acetyl sulfadiazine.[3][4] Understanding the rate and extent of this conversion is critical for evaluating the drug's efficacy and potential for toxicity. This compound can be used as a tracer to study the pharmacokinetics of the metabolite itself or as an internal standard for the accurate quantification of both sulfadiazine and its N-acetylated metabolite in biological matrices.[5]

Metabolic Pathway of Sulfadiazine

Sulfadiazine is metabolized in the liver primarily via acetylation at the N4 position, a reaction catalyzed by N-acetyltransferase enzymes.[3][6] This process is known to exhibit genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population, which can affect drug clearance and plasma concentrations.[1] In addition to acetylation, sulfadiazine can also undergo hydroxylation to a lesser extent.[4][7] The primary metabolic pathway is illustrated below.

Sulfadiazine Metabolism Sulfadiazine Sulfadiazine N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine Sulfadiazine->N_Acetyl_Sulfadiazine  N-acetyltransferase (Major Pathway) Hydroxylated_Metabolites Hydroxylated Metabolites Sulfadiazine->Hydroxylated_Metabolites Hydroxylation (Minor Pathway) Excretion Excretion (Urine) Sulfadiazine->Excretion Unchanged N_Acetyl_Sulfadiazine->Excretion Hydroxylated_Metabolites->Excretion

Figure 1: Metabolic pathway of Sulfadiazine.

Experimental Protocols

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a typical in vivo experiment to study the metabolism of sulfadiazine using this compound as a tracer.

In Vivo Experimental Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats, n=6) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage Administration of This compound (e.g., 10 mg/kg in 0.5% CMC) Fasting->Dosing Blood_Sampling Blood Collection (serial) (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 h) Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (Metabolic Cages) Dosing->Urine_Feces_Collection Sample_Preparation Plasma/Urine Preparation (Protein Precipitation/Dilution) Blood_Sampling->Sample_Preparation Urine_Feces_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Data_Analysis

Figure 2: Workflow for an in vivo metabolism study.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Sprague-Dawley rats (or other appropriate animal model)

  • Metabolic cages

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (with access to water) before dosing to ensure gastric emptying.

  • Dosing: Prepare a homogenous suspension of this compound in the vehicle. Administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into EDTA-coated tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

    • Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24 hours).

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structural analog not present in the study).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Urine):

    • Dilute urine samples (e.g., 1:10) with the initial mobile phase.

    • Centrifuge to remove any particulates before injection.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the simultaneous quantification of this compound and any potential metabolites.

    • A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Monitor the specific mass transitions for the parent compound and its metabolites.

LC-MS/MS Method for Quantification

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition & Processing HPLC HPLC System Column Reversed-Phase C18 Column HPLC->Column Ion_Source Electrospray Ionization (ESI) Positive Mode Column->Ion_Source Mobile_Phase Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) Mobile_Phase->Column Mass_Analyzer Triple Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Detection_Mode Multiple Reaction Monitoring (MRM) Mass_Analyzer->Detection_Mode Data_Acquisition Data Acquisition Software Detection_Mode->Data_Acquisition Quantification Quantification using Internal Standard Method Data_Acquisition->Quantification

Figure 3: General workflow for LC-MS/MS analysis.

Typical LC-MS/MS Parameters:

ParameterSetting
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific to the analytes and internal standard. For N-Acetyl sulfadiazine, a common fragment is the loss of the acetyl group. The fragmentation of the sulfonamide bond is also characteristic.[8]

Data Presentation

The following tables summarize pharmacokinetic parameters of sulfadiazine and its N-acetyl metabolite from a study in grass carp, which can serve as a reference for expected data from similar metabolism studies.[5]

Table 1: Pharmacokinetic Parameters of Sulfadiazine in Grass Carp Plasma After a Single Oral Dose (50 mg/kg)

Parameter18°C24°C
Tmax (h) 8.008.00
Cmax (µg/mL) 10.458.65
AUC (0-∞) (µg·h/mL) 456.32234.18
t1/2 (h) 31.6520.12
Vd/F (L/kg) 0.931.64
CL/F (L/h/kg) 0.010.05

Table 2: Pharmacokinetic Parameters of N-Acetyl Sulfadiazine in Grass Carp Plasma After a Single Oral Dose of Sulfadiazine (50 mg/kg)

Parameter18°C24°C
Tmax (h) 16.008.00
Cmax (µg/mL) 2.541.87
AUC (0-∞) (µg·h/mL) 154.2178.96
t1/2 (h) 35.8723.45

Conclusion

This compound is a powerful tool for investigating the metabolism and pharmacokinetics of sulfadiazine. The use of this stable isotope-labeled tracer, in conjunction with sensitive analytical techniques like LC-MS/MS, allows for the accurate determination of metabolic pathways and the quantification of the parent drug and its metabolites in various biological matrices. The protocols and data presented here provide a framework for designing and conducting robust metabolism studies, ultimately contributing to a better understanding of the disposition of sulfadiazine in different biological systems.

References

Application Notes and Protocols: N-Acetyl Sulfadiazine-d4 in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. However, the efficacy of sulfonamides like sulfadiazine (B1682646) has been compromised by the widespread emergence of antibiotic resistance.

N-Acetyl sulfadiazine is the primary metabolite of sulfadiazine, formed in the liver. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for evaluating the overall activity and potential toxicity of the parent drug. N-Acetyl sulfadiazine-d4 (B561786), a stable isotope-labeled version of this metabolite, serves as an indispensable tool in this research. Its primary application is as an internal standard for highly accurate and precise quantification of sulfadiazine and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This enables robust studies in pharmacokinetics, drug metabolism, and the mechanisms underlying antibiotic resistance.

Key Applications

  • Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies: Accurate quantification of drug and metabolite levels in plasma, tissues, and urine to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Drug Monitoring (TDM): Precise measurement of drug concentrations in patients to optimize dosing regimens, particularly in individuals with varying metabolic rates ("fast" vs. "slow" acetylators).

  • Metabolic Stability Assays: Investigating the rate of conversion of sulfadiazine to N-Acetyl sulfadiazine in vitro using liver microsomes or other metabolic systems.

  • Environmental and Food Safety Monitoring: Quantifying residual levels of sulfonamides and their metabolites in environmental samples or food products.

Data Presentation

Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine

The following tables summarize pharmacokinetic data from studies in various animal models, illustrating the type of quantitative data generated in studies where N-Acetyl sulfadiazine-d4 would be used as an internal standard for accurate measurement.

Table 1: Pharmacokinetic Parameters in Grass Carp after a Single Oral 50 mg/kg Dose of Sulfadiazine at Different Water Temperatures. [1][2]

ParameterAnalyte18 °C24 °CUnits
Tmax (Time to Peak Concentration) Sulfadiazine84hours
N-Acetyl sulfadiazine1624hours
Cmax (Peak Plasma Concentration) Sulfadiazine10.112.3µg/mL
N-Acetyl sulfadiazine0.81.2µg/mL
AUC₀₋∞ (Area Under the Curve) Sulfadiazine363.8260.6µg·h/mL
N-Acetyl sulfadiazine49.355.7µg·h/mL
t₁/₂ (Elimination Half-Life) Sulfadiazine28.516.2hours
N-Acetyl sulfadiazine29.826.5hours

Table 2: Metabolite Profile of Sulfonamides in Pigs after Intravenous Administration. [3]

Compound AdministeredParent Drug in Plasma (%)N4-Acetyl Metabolite in Plasma (%)Hydroxy Metabolites in Plasma (%)
Sulphadimidine 56.625.418.0
Sulphamerazine 71.128.9Not Detected
Sulphadiazine 70.822.36.9
(Data expressed as a percentage of the sum of the areas under the curves for the parent drug and its metabolites)

Signaling Pathways and Resistance Mechanisms

Bacterial Folic Acid Synthesis Pathway

Sulfadiazine acts as a competitive inhibitor of the enzyme Dihydropteroate Synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. This ultimately prevents the synthesis of tetrahydrofolate, a vital cofactor for nucleotide and amino acid synthesis.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) Target of Sulfonamides PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_Acid Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Building_Blocks DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->Building_Blocks Essential Cofactor Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Inhibits Resistance Resistance: Altered DHPS (sul genes) prevents binding Resistance->DHPS Blocks Inhibition

Bacterial folic acid synthesis pathway and the site of action for sulfadiazine.
Mechanisms of Sulfonamide Resistance

Bacteria can develop resistance to sulfadiazine through several mechanisms. The most common involves the acquisition of mobile genetic elements (plasmids) carrying sul genes (sul1, sul2, sul3). These genes encode for alternative, drug-resistant forms of the DHPS enzyme that have a low affinity for sulfonamides but still efficiently bind the natural substrate, PABA.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Bacterium Bacterial Cell Target Target Enzyme: Dihydropteroate Synthase (DHPS) Sulfadiazine Sulfadiazine Sulfadiazine->Bacterium Enters Sulfadiazine->Target Binds to Inhibition Inhibition of Folic Acid Synthesis Target->Inhibition NoGrowth Bacteriostasis (Growth Arrest) Inhibition->NoGrowth AlteredTarget 1. Altered Target (sul1, sul2, sul3 genes) Plasmid-encoded DHPS with low affinity for Sulfadiazine AlteredTarget->Target Replaces Efflux 2. Active Efflux Drug is pumped out of the cell Efflux->Sulfadiazine Expels MetabolicBypass 3. Metabolic Bypass Increased production of PABA outcompetes Sulfadiazine MetabolicBypass->Sulfadiazine Outcompetes

Key mechanisms of bacterial resistance to sulfonamide antibiotics.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of sulfadiazine required to inhibit the visible growth of a bacterial isolate.

Materials:

  • Bacterial isolate of interest (e.g., E. coli ATCC 25922 as a quality control strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), low in thymidine

  • Sulfadiazine powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Sulfadiazine Stock Solution:

    • Dissolve sulfadiazine powder in DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL).

    • Further dilute this stock in sterile CAMHB to create a working stock solution at 4x the highest desired final concentration.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the 4x working stock solution of sulfadiazine to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (from step 2) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the drug to the final test concentrations. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of sulfadiazine at which there is no visible growth.

Protocol 2: Quantification of Sulfadiazine and N-Acetyl Sulfadiazine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a framework for the accurate measurement of sulfadiazine and its primary metabolite in plasma samples.

Materials:

  • Plasma samples

  • This compound (Internal Standard, IS)

  • Sulfadiazine and N-Acetyl sulfadiazine reference standards

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with a C18 column

Procedure:

  • Prepare Standards and Quality Controls (QCs):

    • Prepare stock solutions of sulfadiazine, N-Acetyl sulfadiazine, and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of sulfadiazine and N-Acetyl sulfadiazine.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Prepare Internal Standard Working Solution:

    • Dilute the this compound stock solution in ACN to a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (from standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.

    • Add 150 µL of the internal standard working solution (in ACN) to each well/tube. This provides a 3:1 ratio of precipitation solvent to plasma.

    • Vortex or shake the plate for 5-10 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate/tubes at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

    • Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution profile using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for sulfadiazine, N-Acetyl sulfadiazine, and this compound.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentrations of sulfadiazine and N-Acetyl sulfadiazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflows

MIC Determination Workflow

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an antibiotic against a bacterial strain.

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Sulfadiazine in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (16-20 hours at 35°C) inoculate->incubate read_results 5. Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) testing.
LC-MS/MS Quantification Workflow

This diagram illustrates the process of quantifying a drug and its metabolite in a biological sample using a deuterated internal standard.

LCMS_Workflow start Start sample_collection 1. Collect Plasma Samples (Unknowns, Blanks for Standards/QCs) start->sample_collection add_is 2. Add this compound (Internal Standard) to all samples sample_collection->add_is protein_precip 3. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge 4. Centrifuge to Pellet Debris protein_precip->centrifuge transfer 5. Transfer Supernatant for Analysis centrifuge->transfer lcms_analysis 6. Inject onto LC-MS/MS System (Monitor MRM Transitions) transfer->lcms_analysis data_processing 7. Data Processing Calculate Analyte/IS Peak Area Ratios lcms_analysis->data_processing quantify 8. Quantify Concentration using Calibration Curve data_processing->quantify end End quantify->end

Workflow for LC-MS/MS quantification using an internal standard.

References

Troubleshooting & Optimization

N-Acetyl Sulfadiazine-d4 Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl sulfadiazine-d4 (B561786) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Acetyl sulfadiazine-d4 stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound at -20°C or lower.[1] Many organic compounds are also sensitive to light, so storing solutions in amber vials or in the dark is advisable to prevent photodegradation.

Q2: What solvents are suitable for preparing this compound solutions?

Methanol is a commonly used solvent for preparing stock solutions. For working solutions, compatibility with the analytical method's mobile phase is crucial. While N-Acetyl sulfadiazine (B1682646) has slight solubility in DMSO and methanol, the specific solubility of the deuterated form should be confirmed. It is generally recommended to avoid strongly acidic or basic aqueous solutions for prolonged storage, as these conditions can promote hydrolysis or isotopic exchange.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation kinetics for the d4 variant are not extensively published, potential degradation pathways can be inferred from studies on sulfadiazine and related compounds. The primary concerns are:

  • Hydrolysis: The N-acetyl group can be hydrolyzed, particularly under basic conditions, to yield sulfadiazine-d4. The sulfonamide bond itself can also undergo hydrolysis under certain stress conditions.

  • Photodegradation: Sulfonamides are known to be susceptible to degradation upon exposure to light.[2]

  • Isotopic Exchange: In deuterated standards, the deuterium (B1214612) atoms can potentially exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can compromise the quantitative accuracy of analyses.

Q4: How can I assess the stability of my this compound working solution?

The stability of a deuterated internal standard should be validated in the specific solvent and storage conditions used for your experiments. A common approach is to compare the analyte-to-internal standard response ratio over time. The standard is generally considered stable if this ratio remains within ±15% of the initial measurement.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in solution.

Issue Potential Cause Troubleshooting Steps
Decreasing peak area of this compound over time Degradation of the standard due to improper storage (temperature, light exposure) or solution instability (pH).1. Prepare a fresh working solution from a reliable stock. 2. Review storage conditions; ensure solutions are stored at -20°C and protected from light. 3. Evaluate the pH of your solution; buffer if necessary to maintain a neutral pH. 4. Perform a short-term stability study (see Experimental Protocols).
Appearance of a new peak corresponding to sulfadiazine-d4 Hydrolysis of the N-acetyl group.1. Confirm the identity of the new peak by comparing its retention time and mass spectrum with a sulfadiazine-d4 standard. 2. Avoid basic conditions in your solvent or sample matrix. 3. If basic conditions are unavoidable, prepare fresh solutions immediately before use.
Inconsistent or drifting analyte/internal standard ratio Instability of the internal standard, leading to isotopic exchange or degradation.1. Validate the stability of this compound in your specific sample matrix and analytical conditions (see Experimental Protocols). 2. Ensure the deuterium labels are on non-exchangeable positions. For this compound, the deuterium is on the phenyl ring, which is generally stable. 3. Avoid extreme pH and high temperatures during sample preparation and analysis.
Low or inconsistent signal for the internal standard Poor solubility, adsorption to container surfaces, or degradation.1. Ensure the compound is fully dissolved; sonication may help. 2. Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. 3. Prepare a fresh working solution from the stock solution.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent at room temperature over 24 hours.

Methodology:

  • Prepare a working solution of this compound at a known concentration in the desired solvent (e.g., 50:50 methanol:water).

  • Time Zero (T0) Analysis: Immediately after preparation, analyze the solution using a validated LC-MS method to determine the initial peak area or response.

  • Incubate: Store the solution at room temperature, protected from light.

  • Time Point Analysis: Analyze the solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Evaluation: Compare the peak area at each time point to the T0 peak area. A deviation of more than 15% may indicate instability under the tested conditions.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Prepare separate solutions of this compound in the chosen solvent.

  • Expose each solution to one of the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.

  • Analyze Samples: At various time points, take an aliquot, neutralize if necessary, and analyze by LC-MS/MS to monitor the degradation of the parent compound and the formation of degradation products.

  • Structure Elucidation: Use the mass spectral data to tentatively identify the structures of the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in Methanol) working Prepare Working Solution (in desired solvent) stock->working t0 T0 Analysis (LC-MS) working->t0 incubation Incubate (e.g., Room Temp, 24h) t0->incubation tp Time Point Analysis (LC-MS) incubation->tp compare Compare Peak Areas (Time Point vs. T0) tp->compare evaluate Evaluate Stability (Deviation < 15%) compare->evaluate

Caption: Workflow for short-term stability assessment of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Sulfadiazine-d4 parent->hydrolysis_prod Hydrolysis (e.g., high pH) sulfonamide_cleavage Sulfanilic acid-d4 derivative parent->sulfonamide_cleavage Hydrolysis (stressed conditions) other_prod Other fragments parent->other_prod Photodegradation

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Optimizing N-Acetyl sulfadiazine-d4 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and improve the ionization efficiency of N-Acetyl sulfadiazine-d4 (B561786) in your mass spectrometry (MS) experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and sensitive results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for N-Acetyl sulfadiazine-d4 in my LC-MS analysis?

A1: A weak signal for this compound can stem from several factors. The acetylation of the sulfonamide nitrogen can reduce its basicity, making protonation in positive ion mode less efficient compared to the parent sulfadiazine (B1682646). Additionally, suboptimal mobile phase pH, inappropriate choice of mobile phase additives, or matrix effects from the sample can all contribute to poor ionization and low signal intensity.

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: While sulfonamides are often analyzed in positive ion mode, the N-acetylated form may exhibit different behavior.

  • Positive Ion Mode (ESI+): This is the most common mode for sulfonamide analysis. Protonation of the molecule allows for detection. However, the acetyl group can decrease the ease of protonation.

  • Negative Ion Mode (ESI-): Deprotonation can be an effective ionization strategy. For some sulfonamides, analysis at a high pH in negative ion mode, a technique sometimes called "wrong-way-round" ionization, has been shown to increase the signal-to-noise ratio.[1] It is recommended to test both modes during method development to determine the optimal polarity for your specific instrument and conditions.

Q3: What are the common adducts I might see with this compound?

A3: In electrospray ionization (ESI), it is common to observe adduct formation with ions present in the mobile phase or sample matrix. For this compound, you may observe sodium ([M+Na]+) or potassium ([M+K]+) adducts, especially when using mobile phases that are not sufficiently acidified. These adducts can complicate data interpretation by splitting the signal across multiple species.

Q4: How does the mobile phase pH affect the ionization of this compound?

A4: The pH of the mobile phase is a critical parameter for controlling the ionization state of this compound. Sulfonamides are amphoteric molecules.[2] For efficient protonation in positive ion mode, the mobile phase pH should be acidic. Conversely, for deprotonation in negative ion mode, a basic mobile phase is preferred. The optimal pH will depend on the pKa of this compound and should be empirically determined.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the MS analysis of this compound.

Problem: Low Signal Intensity / Poor Ionization Efficiency

LowSignalTroubleshooting cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Signal Intensity check_mode Verify Ionization Mode (Positive vs. Negative) start->check_mode optimize_mp Optimize Mobile Phase check_mode->optimize_mp solution_mode Select Mode with Highest S/N check_mode->solution_mode check_source Check Ion Source Parameters optimize_mp->check_source solution_mp Adjust pH and Additives (e.g., Formic Acid, Acetic Acid, Ammonium (B1175870) Formate) optimize_mp->solution_mp sample_prep Review Sample Preparation check_source->sample_prep solution_source Optimize Voltages, Temperatures, and Gas Flows check_source->solution_source solution_sample Improve Cleanup, Check for Matrix Effects sample_prep->solution_sample

Caption: Troubleshooting workflow for low signal intensity.

Possible Cause Troubleshooting Steps
Suboptimal Ionization Mode 1. Analyze a standard solution of this compound in both positive and negative ion modes. 2. Compare the signal-to-noise ratio (S/N) for the precursor ion in both modes. 3. Select the mode that provides the best sensitivity and stability.
Inappropriate Mobile Phase Composition 1. pH Adjustment: For positive mode, ensure the aqueous mobile phase is acidified. For negative mode, consider a basic mobile phase. 2. Additive Selection: Evaluate the effect of different volatile additives. Formic acid and acetic acid are commonly used for positive mode. Ammonium formate (B1220265) or ammonium acetate (B1210297) can be beneficial in both positive and negative modes.[1][3] 3. Organic Modifier: Test both methanol (B129727) and acetonitrile (B52724) as the organic component of the mobile phase, as they can influence ionization efficiency.
Incorrect Ion Source Parameters 1. Systematic Optimization: Methodically adjust key ion source parameters, including capillary voltage, source temperature, and nebulizer and drying gas flows. 2. Compound-Specific Tuning: If available on your instrument, perform automated compound optimization to find the ideal settings for this compound.
Matrix Effects 1. Sample Dilution: Dilute the sample extract to reduce the concentration of co-eluting matrix components that can suppress ionization. 2. Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances. 3. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Problem: Inconsistent Results and Poor Reproducibility

InconsistentResultsTroubleshooting cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Results check_lc Evaluate LC Performance (Peak Shape, Retention Time) start->check_lc check_stability Assess Analyte Stability check_lc->check_stability solution_lc Equilibrate Column Properly, Check for Leaks, Use Fresh Mobile Phase check_lc->solution_lc check_system Inspect MS System for Contamination check_stability->check_system solution_stability Prepare Fresh Samples, Investigate In-Source Fragmentation check_stability->solution_stability solution_system Clean Ion Source, Check for Carryover check_system->solution_system

Caption: Troubleshooting workflow for inconsistent results.

Possible Cause Troubleshooting Steps
Unstable LC Performance 1. Retention Time Fluctuation: Ensure the column is properly equilibrated before each injection. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Check for leaks in the LC system. 2. Poor Peak Shape: Tailing or fronting peaks can affect integration and reproducibility. This may be due to column degradation, a mismatch between the sample solvent and mobile phase, or secondary interactions. Consider using a different column or adjusting the mobile phase composition.
Analyte Instability 1. In-source Fragmentation: this compound may be susceptible to fragmentation in the ion source. Try reducing the source temperature or fragmentor/cone voltage to minimize this effect. 2. Sample Degradation: Prepare samples fresh and analyze them promptly. If samples need to be stored, evaluate their stability under the chosen storage conditions.
System Contamination and Carryover 1. Ion Source Cleaning: A dirty ion source can lead to inconsistent ionization. Follow the manufacturer's instructions for cleaning the source components. 2. Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Ionization

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working solutions by diluting the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

2. Mobile Phase Preparation:

  • Aqueous Phases (A):

    • A1: Water with 0.1% formic acid

    • A2: Water with 0.1% acetic acid

    • A3: Water with 5 mM ammonium formate

    • A4: Water with 5 mM ammonium acetate

  • Organic Phase (B): Acetonitrile

3. LC-MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • MS Detection: Perform separate analyses using each of the aqueous mobile phases (A1-A4) in both positive and negative ion modes.

4. Data Evaluation:

  • For each condition, measure the peak area or height of the this compound precursor ion.

  • Compare the signal intensities obtained with each mobile phase additive to determine the optimal composition for maximizing ionization efficiency.

Protocol 2: Determination of Optimal MRM Transitions

This protocol describes how to identify the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for this compound.

1. Infusion and Precursor Ion Identification:

  • Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer.

  • Acquire a full scan mass spectrum in both positive and negative ion modes to confirm the m/z of the precursor ion ([M+H]+ or [M-H]-). For this compound, the expected [M+H]+ is m/z 297.1.

2. Product Ion Scan:

  • Set the mass spectrometer to product ion scan mode, selecting the confirmed precursor ion.

  • Ramp the collision energy over a range (e.g., 5-50 eV) to induce fragmentation and identify the major product ions.

3. Common Fragmentation Pathways for Sulfonamides:

  • The fragmentation of sulfonamides often involves cleavage of the S-N bond and subsequent losses. For N-acetylated sulfonamides, a characteristic fragment corresponding to the acetylated sulfanilyl moiety may be observed.

4. MRM Transition Selection and Optimization:

  • Based on the product ion scan, select the two or three most intense and specific product ions.

  • Create an MRM method with transitions for each precursor-product ion pair.

  • For each transition, perform a collision energy optimization to determine the voltage that yields the highest product ion intensity.

5. Data Presentation: Predicted MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment
This compound297.1 ([M+H]+)To be determined empiricallyExpected fragments may include ions related to the deuterated sulfadiazine moiety and the acetylated aminobenzene portion.

Note: The optimal product ions and collision energies should be determined experimentally on your specific instrument.

Concluding Remarks

Improving the ionization efficiency of this compound requires a systematic approach to method development and troubleshooting. By carefully considering the choice of ionization mode, mobile phase composition, and ion source parameters, significant enhancements in sensitivity and data quality can be achieved. This guide provides a starting point for addressing common challenges, and it is recommended to perform empirical optimization for your specific application and instrumentation.

References

Technical Support Center: Troubleshooting N-Acetyl Sulfadiazine-d4 Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of N-Acetyl sulfadiazine-d4 (B561786). This guide provides structured troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve common chromatographic problems.

Troubleshooting Guide

Peak tailing for N-Acetyl sulfadiazine-d4, a deuterated metabolite of the sulfonamide antibiotic sulfadiazine, is a common issue in reversed-phase HPLC. This phenomenon, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and precision of quantification. The primary cause often lies in secondary interactions between the analyte and the stationary phase.[1]

Systematic Troubleshooting of Peak Tailing

Use the following table to identify potential causes for peak tailing and implement the recommended solutions. It is advisable to address these issues in the order presented for a systematic approach.

Problem Identification Potential Cause Recommended Solution & Experimental Parameters
All peaks in the chromatogram are tailing. Physical or Systemic Issues 1. Check for Extra-Column Volume: - Tubing: Ensure the use of narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector to minimize dead volume.[2][3] - Fittings: Verify that all fittings are secure and appropriate for the system to prevent leaks or dead volume.[4]2. Column Contamination/Damage: - A partially blocked column frit can distort the sample flow.[5] Try back-flushing the column. If unsuccessful, the column may need replacement.[1]
Only the this compound peak is tailing. Chemical Interactions 1. Silanol (B1196071) Interactions: - this compound, like other sulfonamides, can interact with acidic residual silanol groups on the silica-based stationary phase.[1][6] - Solution A: Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an acidifier like formic acid or phosphoric acid (typically 0.1% v/v).[7][8] This protonates the silanol groups, minimizing secondary interactions.[1][6] - Solution B: Use a Competing Base: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) (e.g., 0.1-0.2% v/v) to the mobile phase to mask the active silanol sites.[1][9] - Solution C: Increase Buffer Concentration: In reversed-phase, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can enhance ionic strength and reduce secondary interactions.[2][10]2. Column Overload: - Injecting too much sample can saturate the stationary phase.[1][2] - Solution: Reduce the injection volume or dilute the sample.[1] Perform a series of injections with decreasing concentrations to see if peak shape improves.3. Inappropriate Sample Solvent: - Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][11] - Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
Peak tailing is inconsistent. Method or Column Instability 1. Column Degradation: - The stationary phase can degrade over time, especially with aggressive mobile phases.[1][2] - Solution: Use a guard column to protect the analytical column.[1] If the column is old, replace it. Modern, end-capped columns are less prone to silanol interactions.[1]2. Insufficient Equilibration: - Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution.
Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol provides a step-by-step methodology to diagnose and resolve peak tailing for this compound.

Objective: To achieve a symmetric peak for this compound with a USP tailing factor (Tf) ≤ 1.5.

Initial Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Water:Acetonitrile (B52724)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in mobile phase.

Troubleshooting Steps:

  • System Check:

    • Inspect all tubing and fittings for any signs of leaks or damage.

    • Replace any long or wide-bore tubing with shorter, narrower alternatives.

  • Mobile Phase Optimization (pH Adjustment):

    • Prepare a mobile phase of 60:40 (v/v) 0.1% Formic Acid in Water : Acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 30 minutes.

    • Inject the sample and evaluate the peak shape. A lower pH should reduce tailing by suppressing silanol ionization.[6]

  • Mobile Phase Optimization (Competing Base):

    • If tailing persists, prepare a mobile phase of 60:40 (v/v) Water with 0.1% Triethylamine : Acetonitrile. Adjust pH to a suitable range if necessary.

    • Equilibrate the column and inject the sample. The competing base will interact with the silanol groups, preventing the analyte from doing so.[1]

  • Concentration and Injection Volume Study:

    • Prepare serial dilutions of your sample (e.g., 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL).

    • Inject a constant volume (e.g., 10 µL) of each dilution.

    • Alternatively, inject decreasing volumes (e.g., 5 µL, 2 µL, 1 µL) of the original sample.

    • If peak shape improves with lower concentration/volume, the issue is column overload.[12]

  • Sample Solvent Evaluation:

    • If the sample is not already dissolved in the mobile phase, prepare a new sample dissolved in the initial mobile phase composition.

    • Compare the peak shape to the original sample.

  • Column Evaluation:

    • If the above steps do not resolve the issue, the column itself may be the problem.

    • Install a new, high-purity, end-capped C18 column and repeat the analysis with the optimized mobile phase.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks only_analyte Is only the analyte peak tailing? all_peaks->only_analyte No system_issue Potential System Issue: - Extra-column volume - Column contamination/damage all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction: - Silanol interactions - Column overload - Sample solvent mismatch only_analyte->chemical_issue Yes check_system Action: - Check tubing and fittings - Back-flush or replace column system_issue->check_system resolved Peak Shape Improved (Tf <= 1.5) check_system->resolved optimize_mp Action 1: Optimize Mobile Phase - Lower pH (e.g., add 0.1% Formic Acid) - Add competing base (e.g., 0.1% TEA) chemical_issue->optimize_mp reduce_conc Action 2: Reduce Concentration - Dilute sample or reduce injection volume optimize_mp->reduce_conc Tailing persists optimize_mp->resolved Resolved change_solvent Action 3: Change Sample Solvent - Dissolve sample in mobile phase reduce_conc->change_solvent Tailing persists reduce_conc->resolved Resolved replace_column Action 4: Evaluate Column - Use a new, end-capped column change_solvent->replace_column Tailing persists change_solvent->resolved Resolved replace_column->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for sulfonamides like this compound in HPLC?

A1: The most common cause of peak tailing for basic compounds like sulfonamides is secondary interactions with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][6] These acidic silanols can interact with the basic sites of the analyte, leading to a secondary retention mechanism that causes the peak to tail. Other significant causes include using a mobile phase with an inappropriate pH, column overload, and physical issues with the HPLC system such as extra-column volume.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is critical for controlling the peak shape of ionizable compounds. For a basic compound like this compound, a low pH (e.g., 2.5-3.0) is generally recommended.[1][7] At this pH, the acidic silanol groups on the stationary phase are protonated (neutral), which minimizes their electrostatic interaction with the protonated basic analyte, resulting in a more symmetrical peak.[6] Conversely, at a mid-range pH, the silanols can be ionized (negatively charged), leading to strong interactions and significant tailing.[6]

Q3: What is an "end-capped" column, and will it help reduce peak tailing?

A3: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically deactivated by reacting them with a small silylating agent (e.g., trimethylchlorosilane). This process covers many of the accessible silanols, reducing their potential for undesirable interactions with basic analytes.[1] Using a modern, high-purity, end-capped column can significantly improve peak shape and reduce tailing for compounds like this compound.[1]

Q4: Can the choice of organic modifier (acetonitrile vs. methanol) impact peak tailing?

A4: Yes, the choice of organic modifier can influence peak shape. While both are common in reversed-phase HPLC, acetonitrile and methanol (B129727) have different properties. Sometimes, switching from one to the other can alter the selectivity and interactions with the stationary phase, which may improve peak symmetry. It is an experimental parameter that can be explored during method development.

Q5: I've tried adjusting the mobile phase and reducing my sample concentration, but the peak is still tailing. What should I do next?

A5: If you have systematically addressed mobile phase composition (pH, additives) and ruled out column overload, the issue may lie with the column itself or the HPLC system.

  • Column Health: The column may be old, contaminated, or have developed a void at the inlet. Try flushing the column with a strong solvent. If that fails, replacing the column, preferably with a new, end-capped one, is the next logical step.[1]

  • System Issues: Check for extra-column band broadening by minimizing the length and diameter of all tubing. Ensure all fittings are correctly made and there are no leaks.[4][11]

References

Technical Support Center: N-Acetyl Sulfadiazine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of N-Acetyl sulfadiazine-d4 (B561786) by LC-MS/MS.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your experiments.

Issue: Poor reproducibility or accuracy in quality control (QC) samples.

Possible Cause: Undiagnosed matrix effects may be suppressing or enhancing the ionization of N-Acetyl sulfadiazine-d4 and/or its internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects Qualitatively: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

  • Quantify Matrix Effects: Conduct a post-extraction spike experiment to determine the quantitative impact of the matrix on your analyte's signal.

  • Optimize Sample Preparation: If significant matrix effects are observed, refine your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][2]

  • Chromatographic Optimization: Adjust your chromatographic conditions to separate this compound from the co-eluting matrix components that are causing ion suppression or enhancement. This may involve modifying the mobile phase composition, gradient profile, or switching to a different column chemistry.[1]

  • Internal Standard Selection: Ensure you are using a stable isotope-labeled internal standard (SIL-IS) for N-Acetyl sulfadiazine (B1682646). A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[4][5]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: Two primary experimental approaches are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[3] A separate injection of an extracted blank matrix sample is then made. Any dip or rise in the baseline signal of this compound indicates the retention time at which matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method where you compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[6] The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects include phospholipids (B1166683) from cell membranes, salts, proteins, and other endogenous components of the biological fluid.[6] Exogenous sources can include dosing vehicles and co-administered drugs.[7]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effect issues?

A4: While a SIL-IS is the best tool to compensate for matrix effects, it may not completely eliminate the problem.[1] If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, leading to poor sensitivity and potentially falling below the lower limit of quantification (LLOQ). Therefore, it is always best to minimize matrix effects through effective sample preparation and chromatography.

Q5: What are the best sample preparation techniques to reduce matrix effects for this compound?

A5: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.[2] The choice of the specific SPE sorbent or LLE solvent system will depend on the physicochemical properties of N-Acetyl sulfadiazine and the nature of the biological matrix.

Quantitative Data Summary

Table 1: Recovery of Sulfonamides using Different Sample Preparation Techniques.

Sample Preparation MethodAnalyteMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)SulfadiazineFish Muscle>92.0%[8]
Solid-Phase Extraction (SPE)SulfadiazineMilk91-114%[9]
Magnetic Solid-Phase ExtractionSulfadiazineMilk92.9-102.4%[10]
Protein Precipitation & SPESulfadiazineHuman Serum86.1-109.0% (Accuracy)[11]

Table 2: Matrix Effect of Sulfonamides in Different Biological Matrices.

AnalyteMatrixMatrix Effect (%)CommentsReference
SulfadiazineMilk+11%Signal Enhancement[9]
SulfapyridineMilk-12%Signal Suppression[9]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Quantitative Assessment of Matrix Effects

This protocol details the steps to quantify the extent of ion suppression or enhancement.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation A Prepare Set A: Analyte in Neat Solution D Inject Set A A->D B Prepare Set B: Blank Matrix Extract E Inject Set B (Confirm no analyte peak) B->E C Prepare Set C: Spike Analyte into Blank Matrix Extract (Post-Extraction) F Inject Set C C->F G Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100 D->G F->G H Interpret Results: ME < 100% -> Ion Suppression ME > 100% -> Ion Enhancement G->H

Post-Extraction Spike Workflow

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Blank Matrix): Extract a blank biological matrix sample using your established sample preparation protocol.

    • Set C (Post-Extraction Spike): Spike the extracted blank matrix from Set B with this compound to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound from the replicate injections of Set A and Set C.

    • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

    • An ME value significantly different from 100% indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps to identify the retention times at which matrix components cause ion suppression or enhancement.

PostColumnInfusion cluster_setup System Setup cluster_injection Sample Injection cluster_monitoring Data Monitoring & Interpretation A Infuse Analyte Solution Post-Column B Establish a Stable Baseline Signal A->B C Inject Extracted Blank Matrix B->C D Inject Reconstitution Solvent (as control) B->D E Monitor Analyte Signal C->E D->E F Identify Deviations from Baseline E->F G Correlate Deviations with Retention Time F->G

Post-Column Infusion Workflow

Methodology:

  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

    • Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.

    • Establish a stable baseline signal for the infused analyte.

  • Sample Injection:

    • Inject a prepared extract of a blank biological matrix onto the LC-MS/MS system.

    • As a control, inject a sample of the reconstitution solvent.

  • Data Monitoring and Interpretation:

    • Monitor the signal of the infused this compound throughout the chromatographic run.

    • A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

    • By comparing the chromatogram of the blank matrix extract to that of the solvent injection, you can identify the retention time windows where matrix components are eluting and causing interference. This information can then be used to adjust the chromatographic method to move the analyte peak away from these regions.

References

Technical Support Center: N-Acetyl Sulfadiazine-d4 Sample Preparation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl sulfadiazine-d4 (B561786). The following information is designed to help optimize sample preparation for accurate and reproducible quantitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of N-Acetyl sulfadiazine-d4 is low after protein precipitation. What are the common causes and solutions?

A1: Low recovery after protein precipitation (PPT) is a frequent issue. The primary causes include incomplete protein removal, co-precipitation of the analyte, or suboptimal extraction conditions.

Troubleshooting Steps:

  • Choice of Precipitation Solvent: Acetonitrile (B52724) is generally effective for precipitating plasma proteins. If recovery is low, consider testing other organic solvents like methanol (B129727) or employing acidic precipitants such as trichloroacetic acid (TCA) or perchloric acid.[1][2][3] Zinc sulfate (B86663) has also been shown to be an effective precipitating agent.[1][2]

  • Solvent-to-Sample Ratio: A typical ratio is 3:1 (solvent:plasma). Increasing this ratio (e.g., to 4:1 or 5:1) can enhance protein removal but may also dilute the sample, potentially impacting sensitivity.[4]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can sometimes improve the precipitation of proteins and minimize analyte degradation.

  • Vortexing and Incubation Time: Ensure thorough mixing by vortexing vigorously. Allowing the sample to incubate for a short period (e.g., 5-10 minutes) after adding the solvent can promote more complete protein precipitation.

  • Analyte Adsorption: this compound might adsorb to the precipitated protein pellet. After centrifugation, consider a second extraction of the pellet with a small volume of the precipitation solvent and combine the supernatants.

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major source of variability in LC-MS/MS assays and occur when co-eluting matrix components interfere with the ionization of the analyte.[5]

Troubleshooting Steps:

  • Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous cleanup technique like Solid-Phase Extraction (SPE) to remove interfering phospholipids (B1166683) and other matrix components.

  • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and interfering peaks from the matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects for certain compounds.[5]

  • Evaluate Matrix Effects Systematically: A quantitative assessment is crucial. This involves comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.[5][6]

Q3: My this compound internal standard is not co-eluting perfectly with the non-deuterated N-Acetyl sulfadiazine. Why is this happening and is it a problem?

A3: A chromatographic shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon, often referred to as an "isotope effect."[7] Deuterated compounds can sometimes elute slightly earlier in reverse-phase chromatography.

Is it a problem? Yes, it can be. If the two compounds do not co-elute, they may be exposed to different matrix effects, which undermines the primary purpose of the internal standard and can lead to inaccurate quantification.[7]

Solutions:

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition or temperature may help to improve co-elution.

  • Use a Lower Resolution Column: In some instances, a less efficient column can promote the co-elution of the analyte and internal standard.[7]

  • Consider Alternative Internal Standards: If the issue persists, using a stable isotope-labeled internal standard with ¹³C or ¹⁵N may be a better option as they are less prone to chromatographic shifts.[8]

Q4: I'm seeing a signal for the non-deuterated analyte in my blank samples spiked only with this compound. What is the cause?

A4: This can be due to two main reasons:

  • Isotopic Impurity: The this compound standard may contain a small amount of the non-deuterated (d0) form as an impurity. Always check the certificate of analysis from the supplier for isotopic purity.[7]

  • In-source H/D Exchange: The deuterium (B1214612) atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix in the mass spectrometer's ion source. This is more likely to occur with deuterium labels in certain chemical positions.

Troubleshooting:

  • Assess Isotopic Purity: Infuse a solution of the internal standard directly into the mass spectrometer and check the full scan spectrum for the presence of the non-deuterated ion.

  • Evaluate H/D Exchange: Incubate the internal standard in the sample matrix under your experimental conditions and monitor for an increase in the non-deuterated analyte signal over time.[7] If exchange is occurring, consider a different batch of the standard or a standard with deuterium labels in more stable positions.

Experimental Protocols

Protocol 1: Protein Precipitation of this compound from Human Plasma

This protocol is a general procedure for the extraction of this compound from plasma samples. Optimization may be required for different sample volumes or specific instrument sensitivity.

Materials:

  • Human plasma sample

  • This compound internal standard spiking solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 10 minutes.

  • Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol provides a general method for the cleanup and concentration of this compound from urine samples using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Urine sample

  • This compound internal standard spiking solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol, HPLC grade

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4000 x g for 5 minutes to remove particulates.

    • Take 1 mL of the supernatant and spike with the this compound internal standard.

    • Add 1 mL of 4% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables present illustrative data for recovery and matrix effects of this compound using the optimized protocols described above. Note: This data is for demonstration purposes and actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Recovery of this compound from Human Plasma using Protein Precipitation

Precipitating SolventSolvent to Plasma RatioMean Recovery (%)% RSD (n=6)
Acetonitrile3:188.55.2
Acetonitrile4:192.14.8
Methanol3:185.36.1
10% Trichloroacetic Acid2:195.43.9

Table 2: Matrix Effect and Recovery of this compound from Urine using Solid-Phase Extraction

ParameterLot 1Lot 2Lot 3Mean% RSD (n=3)
Recovery (%) 94.296.593.894.81.5
Matrix Effect (%) 98.1101.397.599.02.1

Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spiked matrix / Peak area in post-extraction spiked matrix) x 100

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation (PPT) cluster_urine Urine Sample Preparation (SPE) plasma_sample 1. Plasma Sample Spiking add_acn 2. Add Acetonitrile (3:1) plasma_sample->add_acn vortex_incubate 3. Vortex & Incubate add_acn->vortex_incubate centrifuge 4. Centrifuge vortex_incubate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry_reconstitute_plasma 6. Evaporate & Reconstitute supernatant->dry_reconstitute_plasma analysis_plasma LC-MS/MS Analysis dry_reconstitute_plasma->analysis_plasma urine_sample 1. Urine Sample Spiking & Acidification load 3. Sample Loading urine_sample->load condition 2. SPE Conditioning condition->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte wash->elute dry_reconstitute_urine 6. Evaporate & Reconstitute elute->dry_reconstitute_urine analysis_urine LC-MS/MS Analysis dry_reconstitute_urine->analysis_urine

Caption: Experimental workflows for plasma and urine sample preparation.

troubleshooting_low_recovery cluster_ppt Protein Precipitation Troubleshooting cluster_spe Solid-Phase Extraction Troubleshooting start Low Recovery of This compound check_ppt Protein Precipitation Issue? start->check_ppt check_spe Solid-Phase Extraction Issue? start->check_spe ppt_solvent Optimize Solvent Type (ACN, MeOH, TCA) check_ppt->ppt_solvent Yes ppt_ratio Increase Solvent:Sample Ratio check_ppt->ppt_ratio Yes ppt_temp Perform at Low Temperature check_ppt->ppt_temp Yes ppt_adsorption Re-extract Pellet check_ppt->ppt_adsorption Yes spe_sorbent Check Sorbent Type check_spe->spe_sorbent Yes spe_ph Adjust Sample pH check_spe->spe_ph Yes spe_wash Optimize Wash Solvent check_spe->spe_wash Yes spe_elute Optimize Elution Solvent check_spe->spe_elute Yes

Caption: Troubleshooting guide for low recovery issues.

References

Technical Support Center: Troubleshooting N-Acetyl Sulfadiazine-d4 Background Noise in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioanalytical scientists and researchers. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of background noise when using N-Acetyl sulfadiazine-d4 (B561786) as an internal standard in your LC-MS/MS assays.

Troubleshooting Guides

High background noise can significantly compromise the sensitivity, accuracy, and precision of your quantitative bioanalysis. This section provides a systematic approach to pinpointing and resolving common issues leading to elevated background noise for N-Acetyl sulfadiazine-d4.

Issue 1: High Background Noise Across the Entire Chromatogram

Description: You observe a consistently high baseline across the entire run, not specific to the retention time of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Mobile Phase Additives 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water) and additives (e.g., formic acid, ammonium (B1175870) acetate). 2. Filter all aqueous mobile phases. 3. If the problem persists, use solvents from a different lot or supplier. 4. Avoid "topping off" solvent bottles to prevent the accumulation of contaminants.
Contamination from the LC System 1. Systematically flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol. 2. If contamination is suspected in the mobile phase lines, consider replacing them.
Dirty Mass Spectrometer Ion Source 1. Inspect the ion source components (e.g., capillary, skimmer) for visible residue. 2. Follow the manufacturer's protocol for cleaning the ion source. Regular maintenance is crucial for optimal performance.
Issue 2: High Background Noise at the Retention Time of this compound

Description: A significant noise peak or an elevated baseline is observed specifically where the this compound internal standard is expected to elute.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Internal Standard Stock or Working Solution 1. Prepare a fresh working solution of this compound from the stock. 2. If the issue continues, prepare a fresh stock solution from the original neat material. 3. Ensure proper storage conditions for the internal standard to prevent degradation.
Matrix Effects from Co-eluting Endogenous Components 1. Optimize sample preparation to remove interfering matrix components. Consider a more rigorous solid-phase extraction (SPE) protocol over simple protein precipitation. 2. Adjust the chromatographic gradient to better separate this compound from matrix interferences.
Isotopic Contribution from the Analyte (N-Acetyl Sulfadiazine) 1. This "cross-talk" can occur if the analyte concentration is very high. Analyze a high concentration standard of the unlabeled N-Acetyl sulfadiazine (B1682646) and monitor the this compound MRM transition. A significant signal indicates isotopic interference. 2. If significant, ensure the concentration of the internal standard is appropriate and consider mathematical corrections if your software allows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and strategies to minimize background noise.

Q1: What are the typical MRM transitions for N-Acetyl sulfadiazine and this compound?

A1: While optimal MRM transitions should be determined empirically by infusing the standards into the mass spectrometer, typical transitions for N-Acetyl sulfadiazine in positive ion mode are based on its molecular weight and common fragmentation patterns of sulfonamides.

  • N-Acetyl sulfadiazine (MW: 292.3 g/mol ):

    • Precursor ion (Q1): m/z 293.1 [M+H]⁺

    • Potential Product ions (Q3): m/z 156.1 (sulfanilamide fragment), m/z 108.1 (aminobenzene fragment), m/z 92.1 (aniline fragment).

  • This compound (MW: 296.3 g/mol ):

    • Precursor ion (Q1): m/z 297.1 [M+H]⁺

    • Potential Product ions (Q3): m/z 160.1 (deuterated sulfanilamide (B372717) fragment), m/z 112.1 (deuterated aminobenzene fragment), m/z 96.1 (deuterated aniline (B41778) fragment).

Collision energies for these transitions should be optimized for your specific instrument to maximize signal intensity.

Q2: Can the choice of sample preparation method significantly impact background noise?

A2: Absolutely. The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering the analyte and internal standard.

  • Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, often leading to higher background and ion suppression.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the lowest background noise. Hydrophilic-Lipophilic Balanced (HLB) and Mixed-Mode Cation Exchange (MCX) cartridges are often effective for sulfonamides.

Quantitative Comparison of Sample Preparation Techniques (Illustrative data based on typical performance for sulfonamides)

Sample Preparation Method Typical Analyte Recovery (%) Typical Background Noise Level (cps) Resulting Signal-to-Noise (S/N) Ratio
Protein Precipitation (Acetonitrile)90-1055,000Low to Moderate
Liquid-Liquid Extraction (Ethyl Acetate)80-952,000Moderate
Solid-Phase Extraction (HLB Cartridge)85-100500High
Solid-Phase Extraction (MCX Cartridge)80-95300Very High

Q3: My this compound peak is broad and tailing. What could be the cause?

A3: Poor peak shape can be due to several factors:

  • Column Issues: The column may be contaminated or nearing the end of its life. Back-flushing or replacing the column may be necessary.

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of N-Acetyl sulfadiazine.

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase conditions, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

Q4: I'm observing a slight shift in retention time between N-Acetyl sulfadiazine and this compound. Is this normal?

A4: Yes, a small retention time shift between a deuterated internal standard and its unlabeled analyte is a known phenomenon called the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If the shift is minor and consistent, it usually does not impact quantification. However, if the shift is large enough to cause differential matrix effects, chromatographic conditions should be adjusted to achieve co-elution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for extracting N-Acetyl sulfadiazine from plasma using a generic HLB SPE cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a 1 cc, 30 mg HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Method

This is a general starting method that should be optimized for your specific system.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Visualizations

N-Acetyl Sulfadiazine-d4 Fragmentation Pattern: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl sulfadiazine-d4 (B561786) in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for N-Acetyl sulfadiazine-d4 in positive ion mode ESI-MS?

A1: N-Acetyl sulfadiazine (B1682646) has a molecular weight of approximately 292.32 g/mol .[1] The deuterated form, this compound, with four deuterium (B1214612) atoms, will have a molecular weight of approximately 296.34 g/mol . In positive ion mode Electrospray Ionization (ESI), the expected precursor ion would be the protonated molecule, [M+H]+, at an m/z of approximately 297.35.

Q2: What are the major expected fragment ions for this compound?

A2: The fragmentation of this compound is expected to follow similar pathways to the non-deuterated compound, with a +4 Da mass shift for fragments containing the deuterated phenyl ring. Key fragmentation pathways for sulfonamides involve cleavage of the S-N and C-S bonds.[2][3] Based on the fragmentation of N-Acetyl sulfadiazine[1], the expected fragments for the d4 analog are detailed in the table below.

Q3: Can deuterium atoms be exchanged back for hydrogen atoms during analysis?

A3: Yes, hydrogen-deuterium (H/D) back-exchange can occur, particularly when using protic solvents.[4] This can lead to an underestimation of deuterium incorporation and the appearance of unexpected ions in the mass spectrum.[4] It is crucial to use aprotic or deuterated solvents where possible and to minimize the time the sample is in a protic environment.

Q4: Why might the retention time of this compound differ from the non-deuterated standard in LC-MS?

A4: Deuterated compounds can exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.[4] This is known as the isotopic effect. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated analogs.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Unexpected m/z values for precursor or fragment ions. 1. Incorrect calculation of the deuterated molecular weight. 2. In-source H/D back-exchange.[4] 3. Presence of other isotopic labels (e.g., 13C, 15N).1. Recalculate the expected m/z values for the [M+H]+ and fragment ions, accounting for the four deuterium atoms. 2. Optimize ion source parameters (e.g., temperature) to minimize in-source reactions. Use aprotic or deuterated mobile phases if feasible. 3. Verify the isotopic purity of the standard using high-resolution mass spectrometry.[4]
Low intensity or absence of expected fragment ions. 1. Insufficient collision energy. 2. The compound is not fragmenting as expected under the current conditions.1. Perform a collision energy optimization experiment to determine the optimal energy for generating the desired fragment ions. 2. Try alternative fragmentation techniques if available (e.g., HCD instead of CID).
Presence of fragments corresponding to non-deuterated N-Acetyl sulfadiazine. 1. Isotopic impurity of the deuterated standard. 2. Significant H/D back-exchange.[4]1. Check the certificate of analysis for the isotopic purity of your this compound standard. 2. Minimize exposure to protic solvents and optimize MS source conditions.
High variability in quantitative results. 1. Chromatographic separation of the deuterated and non-deuterated compounds.[4] 2. Matrix effects.1. Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to account for any chromatographic shift. 2. Improve sample clean-up procedures to minimize matrix interference.

Data Presentation

Table 1: Predicted m/z of Major Fragments for this compound

Proposed Fragment Structure Description N-Acetyl sulfadiazine (m/z) [1]This compound (predicted m/z)
[C12H12N4O3S+H]+Protonated Molecule293.07297.09
[C8H8NO2S]+N-acetyl-benzenesulfonyl moiety198.02202.04
[C6H5N]+Aniline moiety92.0596.07
[C4H4N3]+Aminopyrimidine moiety93.0493.04

Experimental Protocols

LC-MS/MS Method for Sulfonamide Analysis

A general LC-MS/MS protocol for the analysis of sulfonamides is provided below. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • Collision Gas: Argon.

    • Collision Energy: This needs to be optimized for this compound, but a starting point could be 10-30 eV.[1]

    • MRM Transitions:

      • This compound: 297.1 -> 202.0, 297.1 -> 96.1

      • N-Acetyl sulfadiazine (non-deuterated): 293.1 -> 198.0, 293.1 -> 92.0

Visualizations

G cluster_workflow Experimental Workflow Sample_Preparation Sample Preparation (e.g., protein precipitation, SPE) LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation Injection MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization Elution MS_MS_Fragmentation MS/MS Fragmentation (CID or HCD) MS_Ionization->MS_MS_Fragmentation Precursor Selection Data_Analysis Data Analysis (Quantification and Confirmation) MS_MS_Fragmentation->Data_Analysis Fragment Detection

Caption: A typical experimental workflow for LC-MS/MS analysis.

G M_H [M+H]+ m/z = 297.1 Frag1 [C8H4D4NO2S]+ m/z = 202.0 M_H->Frag1 - C4H3N3 Frag3 [C4H4N3]+ m/z = 93.0 M_H->Frag3 - C8H4D4NO2S Frag2 [C6H1D4N]+ m/z = 96.1 Frag1->Frag2 - SO2

Caption: Proposed fragmentation pathway of this compound.

G Start Unexpected Results? Check_mz Are m/z values incorrect? Start->Check_mz Check_Intensity Is fragment intensity low? Start->Check_Intensity Check_Purity Non-deuterated fragments present? Start->Check_Purity Recalculate Verify calculated masses. Check_mz->Recalculate Yes Check_HD_Exchange Investigate H/D back-exchange. Check_mz->Check_HD_Exchange Yes Optimize_CE Optimize collision energy. Check_Intensity->Optimize_CE Yes Check_Standard_Purity Verify isotopic purity of standard. Check_Purity->Check_Standard_Purity Yes Check_Purity->Check_HD_Exchange Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

N-Acetyl sulfadiazine-d4 derivatization for improved detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetyl sulfadiazine-d4 (B561786). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the derivatization and detection of N-Acetyl sulfadiazine-d4 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of N-Acetyl sulfadiazine, which is a metabolite of the antibiotic sulfadiazine. Its primary application in a laboratory setting is as an internal standard for quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1] The deuterium (B1214612) labeling provides a distinct mass difference from the endogenous or unlabeled compound, allowing for accurate quantification.

Q2: Can I directly derivatize this compound to improve its detection in LC-MS?

A2: Direct derivatization of this compound to enhance its detection is challenging. Common derivatizing agents used for sulfonamides, such as fluorescamine (B152294) and dansyl chloride, react with primary and secondary amines.[2][3] this compound possesses an amide group, which is generally unreactive under the standard conditions used for these derivatization reactions. Therefore, direct derivatization to improve ionization or add a fluorescent tag is not a standard approach.

Q3: Is it possible to improve the detection of this compound through an indirect derivatization approach?

A3: Yes, an indirect approach involving a hydrolysis step is a viable strategy. This involves the chemical conversion (hydrolysis) of this compound to sulfadiazine-d4, which has a primary aromatic amine group. This primary amine can then be derivatized using reagents like fluorescamine or dansyl chloride. This can significantly enhance the sensitivity of detection, especially for fluorescence-based methods. One study noted that pre-column derivatization with fluorescamine markedly increased the sensitivity for sulfonamide detection.[4]

Q4: What are the advantages and disadvantages of derivatization (via hydrolysis) compared to direct analysis of this compound?

A4:

Feature Direct Analysis of this compound Analysis via Hydrolysis and Derivatization
Pros - Simpler and faster sample preparation. - Fewer potential sources of error. - Directly measures the target analyte. - Can significantly increase detection sensitivity.[4] - Allows for the use of highly sensitive fluorescence detection. - May improve chromatographic peak shape and resolution.

| Cons | - May have lower sensitivity for some detection methods. - Potential for ion suppression in complex matrices. | - More complex and time-consuming sample preparation. - Potential for incomplete hydrolysis, leading to inaccurate quantification. - Introduction of additional reagents may increase background noise. |

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound, covering both direct analysis and the hydrolysis-derivatization approach.

Direct Analysis by LC-MS/MS

Problem: Low or No Signal for this compound

Possible Cause Troubleshooting Steps
Inefficient Ionization - Optimize electrospray ionization (ESI) source parameters. Sulfonamides are typically analyzed in positive ion mode. - Adjust mobile phase composition. The addition of a small amount of formic acid can aid in protonation.
Incorrect MS/MS Transition - Verify the precursor and product ions for this compound. A common approach for deuterated standards is to monitor the transition to a common fragment ion also seen for the unlabeled analyte.
Sample Preparation Issues - Ensure efficient extraction from the sample matrix. A protein precipitation step followed by solid-phase extraction (SPE) can be effective for cleaning up biological samples.
Matrix Effects - Dilute the sample to reduce the concentration of interfering matrix components. - Optimize chromatographic separation to resolve this compound from co-eluting matrix components that may cause ion suppression.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Column - Adjust the pH of the mobile phase. The ionization state of the molecule can affect its interaction with the stationary phase. - Ensure the use of a high-quality, end-capped C18 column.
Inappropriate Injection Solvent - The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Column Overload - Reduce the injection volume or the concentration of the sample.
System Issues - Check for blockages in the LC system, such as a clogged frit or tubing.[5] - Ensure all fittings are secure to prevent leaks.[6]
Analysis via Hydrolysis and Derivatization

Problem: Low Derivatization Yield

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis - Optimize the hydrolysis conditions (e.g., acid concentration, temperature, and time) to ensure complete conversion of this compound to sulfadiazine-d4. Monitor the reaction progress by analyzing aliquots at different time points.
Degradation of Derivatizing Reagent - Prepare fresh derivatizing reagent solutions. Fluorescamine, for example, hydrolyzes rapidly in aqueous solutions.[7] - Store stock solutions of derivatizing agents under appropriate conditions (e.g., protected from light and moisture).
Incorrect Reaction pH - The pH of the reaction mixture is critical for derivatization. For fluorescamine and dansyl chloride, a slightly alkaline pH is typically required for the reaction with primary amines.
Presence of Interfering Substances - Ensure adequate sample cleanup prior to derivatization to remove substances that may react with the derivatizing agent or quench the fluorescence of the derivative.

Experimental Protocols

Sample Preparation for Direct LC-MS/MS Analysis of N-Acetyl sulfadiazine

This protocol is a general guideline and may require optimization for specific matrices.

  • Protein Precipitation:

    • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Hydrolysis and Derivatization Protocol with Fluorescamine

This protocol is adapted from methods for sulfonamides and should be optimized for N-Acetyl sulfadiazine.

  • Hydrolysis:

    • To the sample extract, add an equal volume of 2 M hydrochloric acid.

    • Incubate at 60°C for 30 minutes to hydrolyze the N-acetyl group.[4]

    • Cool the sample and neutralize with an appropriate amount of sodium hydroxide.

  • Derivatization:

    • Adjust the pH of the hydrolyzed sample to ~9.0 with a borate (B1201080) buffer.

    • Add a freshly prepared solution of fluorescamine in acetone (B3395972) (e.g., 1 mg/mL).

    • Vortex immediately and allow the reaction to proceed for 15 minutes in the dark at room temperature.

  • Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system with a fluorescence detector or LC-MS.

Data Presentation

Representative LC-MS/MS Parameters for Sulfonamides

The following table provides typical MS/MS parameters for sulfadiazine, the parent compound of N-Acetyl sulfadiazine. These can be used as a starting point for optimizing the detection of this compound, expecting a +4 Da shift in the precursor ion.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sulfadiazine251.1156.120
Sulfadiazine251.192.135
This compound (Predicted) 297.1 156.1 ~25
This compound (Predicted) 297.1 92.1 ~40

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_direct Direct Analysis cluster_indirect Indirect Analysis (with Derivatization) start_direct Sample Spiked with This compound prep_direct Sample Preparation (e.g., Protein Precipitation, SPE) start_direct->prep_direct analysis_direct LC-MS/MS Analysis prep_direct->analysis_direct end_direct Quantification analysis_direct->end_direct start_indirect Sample Spiked with This compound prep_indirect Sample Preparation start_indirect->prep_indirect hydrolysis Acid Hydrolysis prep_indirect->hydrolysis derivatization Derivatization (e.g., Fluorescamine) hydrolysis->derivatization analysis_indirect LC-Fluorescence/MS Analysis derivatization->analysis_indirect end_indirect Quantification analysis_indirect->end_indirect

Caption: Workflow for direct vs. indirect analysis of this compound.

Troubleshooting Logic for Low Signal in LC-MS

troubleshooting_low_signal cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample Sample Prep Optimization start Low/No Signal for This compound check_ms Check MS Parameters (Precursor/Product Ions, Source Conditions) start->check_ms check_lc Check LC Separation (Peak Shape, Retention Time) start->check_lc check_sample Review Sample Preparation (Extraction Efficiency, Matrix Effects) start->check_sample optimize_source Optimize Source Parameters (e.g., Voltages, Gas Flows) check_ms->optimize_source confirm_ions Confirm Precursor/Product Ions check_ms->confirm_ions mobile_phase Adjust Mobile Phase (pH, Organic Content) check_lc->mobile_phase check_column Inspect Column (Contamination, Voids) check_lc->check_column improve_cleanup Enhance Sample Cleanup (e.g., SPE) check_sample->improve_cleanup dilute_sample Dilute Sample to Reduce Matrix Effects check_sample->dilute_sample

Caption: Troubleshooting workflow for low signal of this compound in LC-MS.

References

Technical Support Center: N-Acetyl Sulfadiazine-d4 Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-Acetyl sulfadiazine-d4 (B561786) adduct formation during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl sulfadiazine-d4 and what is its primary application?

This compound is the deuterium-labeled form of N-Acetyl sulfadiazine, which is a metabolite of the antibiotic sulfadiazine.[1] Its primary use in a laboratory setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable isotopically labeled internal standard, such as a deuterated version, is considered the gold standard in quantitative bioanalysis as it can account for variability during sample extraction, chromatography, and ionization.

Q2: What are adducts in LC-MS analysis and why are they a concern for this compound?

In the context of electrospray ionization mass spectrometry (ESI-MS), adducts are ions formed when the target molecule, this compound, associates with other ions present in the sample or mobile phase.[3] Common adducts include those formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).

Adduct formation is a concern because it can:

  • Split the analyte signal: The ion intensity of your target molecule is distributed across multiple species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the sensitivity for the desired protonated or deprotonated molecule.[3]

  • Complicate data interpretation: The presence of multiple adduct peaks can make mass spectra more complex and difficult to interpret.

  • Compromise quantitative accuracy: If the formation of adducts is not consistent across samples and standards, it can lead to inaccurate and imprecise quantification.

Q3: Why am I seeing significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts with this compound?

The formation of sodium and potassium adducts is a common phenomenon in ESI-MS.[4] The primary sources of these alkali metal ions are often contaminants from:

  • Glassware: Glass can leach sodium and potassium ions into your samples and mobile phases.[4]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of sodium and potassium salts.

  • Sample Matrix: Biological samples inherently contain high concentrations of various salts.[3]

  • HPLC System: Over time, salts can build up within the LC system, including tubing, fittings, and the column.

Troubleshooting Guide

Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts, leading to low sensitivity for the protonated molecule ([M+H]⁺).

Potential Cause Recommended Solution
Contamination from Glassware Whenever possible, use polypropylene (B1209903) or other plastic vials and containers for sample preparation and mobile phase storage to avoid leaching of alkali metals.[4]
Impure Solvents and Reagents Use high-purity, LC-MS grade solvents and reagents to minimize metal ion contamination.
Salt Buildup in LC-MS System Flush the LC system and column with a cleaning solution. A recommended procedure is to wash the column with a solution of 50/50 methanol (B129727)/0.1% formic acid.[5]
High Salt Content in Sample Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove excess salts before analysis.
Inappropriate Mobile Phase Composition Add a small amount of a volatile salt, like ammonium acetate (B1210297) or ammonium formate, to the mobile phase. The ammonium ions can outcompete sodium and potassium ions for adduction with the analyte, promoting the formation of [M+NH₄]⁺ or [M+H]⁺. An optimal concentration of ammonium acetate is around 0.5 mM to avoid ion suppression.[6] Alternatively, acidifying the mobile phase with 0.1% formic acid can provide an excess of protons and favor the formation of the [M+H]⁺ ion.[3]
Choice of Organic Solvent If using methanol as the organic solvent in your mobile phase, consider replacing it with acetonitrile. Methanol has been shown to result in a higher degree of sodium adduct formation compared to acetonitrile.[6]

Problem 2: Inconsistent adduct formation between samples and calibrants, leading to poor quantitative reproducibility.

Potential Cause Recommended Solution
Variable Salt Concentrations in Samples Ensure that the sample preparation procedure is consistent and effective at removing interfering matrix components. For biological samples with high and variable salt content, a desalting step is crucial.
Inconsistent Mobile Phase Preparation Prepare mobile phases fresh and from the same source of solvents and additives for the entire analytical run to ensure consistency.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover of salts or analytes.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from a Biological Matrix (e.g., Milk) using LLE

This protocol is adapted from methods for sulfonamide analysis in milk.

  • Sample Aliquoting: Transfer 5 mL of the sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard solution.

  • Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4 v/v) mixture to the tube.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure proper mixing and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic layer and precipitate proteins.[7]

  • Supernatant Transfer: Carefully transfer 6 mL of the upper organic supernatant to a clean 15 mL centrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Defatting: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[7]

  • Final Extraction: Centrifuge the biphasic solution at 14,000 rpm for 5 minutes.

  • Sample for Analysis: Transfer 500 µL of the lower aqueous methanol layer to an LC vial for analysis.[7]

Protocol 2: General LC-MS/MS Method for Sulfonamide Analysis

This is a general starting point for method development for this compound.

  • LC Column: ODS-EP 5 µm, 100 x 2.1 mm column or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the analyte.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Summary

Common Adducts of this compound in ESI-MS
Adduct TypeAdduct IonNominal Mass Shift
Protonated [M+H]⁺+1
Sodiated [M+Na]⁺+23
Potassiated [M+K]⁺+39
Ammoniated [M+NH₄]⁺+18

Note: The exact mass-to-charge ratio will depend on the exact mass of this compound and the adduct.

Visualizations

Adduct_Formation_Pathway Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated + H+ Sodiated [M+Na]+ Analyte->Sodiated + Na+ Potassiated [M+K]+ Analyte->Potassiated + K+ H_ion H+ Na_ion Na+ K_ion K+ MS_Detector Mass Spectrometer Protonated->MS_Detector Sodiated->MS_Detector Potassiated->MS_Detector

Caption: Ionization and adduct formation pathway in ESI-MS.

Troubleshooting_Workflow Start High Adduct Formation Observed Check_Glassware Using Glassware? Start->Check_Glassware Use_Plastic Switch to Polypropylene Vials/Containers Check_Glassware->Use_Plastic Yes Check_Mobile_Phase Mobile Phase Composition? Check_Glassware->Check_Mobile_Phase No Use_Plastic->Check_Mobile_Phase Add_Additive Add 0.1% Formic Acid or ~0.5mM Ammonium Acetate Check_Mobile_Phase->Add_Additive No Additives Check_Solvent Using Methanol? Check_Mobile_Phase->Check_Solvent Additives Present Add_Additive->Check_Solvent Use_ACN Switch to Acetonitrile Check_Solvent->Use_ACN Yes Check_System System Cleanliness? Check_Solvent->Check_System No Use_ACN->Check_System Flush_System Flush LC System and Column Check_System->Flush_System Contamination Suspected Check_Sample_Prep Complex Matrix? Check_System->Check_Sample_Prep System is Clean Flush_System->Check_Sample_Prep Optimize_SPE Optimize Sample Prep (e.g., SPE, LLE) Check_Sample_Prep->Optimize_SPE Yes End Adduct Formation Minimized Check_Sample_Prep->End No Optimize_SPE->End

Caption: Troubleshooting decision tree for adduct formation.

References

Validation & Comparative

N-Acetyl Sulfadiazine-d4 vs. Non-Deuterated Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison of N-Acetyl sulfadiazine-d4 (B561786) and its non-deuterated counterpart when used as internal standards in bioanalytical assays, with a focus on supporting experimental data and detailed methodologies.

N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the widely used sulfonamide antibiotic, sulfadiazine.[1] Accurate quantification of both the parent drug and its metabolite is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for quantification.[2] N-Acetyl sulfadiazine-d4, a deuterated form of the metabolite, serves as such an internal standard.[3]

The Fundamental Difference: The Role of Deuterium Labeling

The key distinction between this compound and its non-deuterated version lies in the substitution of four hydrogen atoms with their heavier isotope, deuterium. This seemingly minor structural modification does not alter the chemical properties of the molecule but provides a crucial mass shift that is detectable by a mass spectrometer. This mass difference allows for the simultaneous measurement of the analyte (non-deuterated N-Acetyl sulfadiazine) and the internal standard (this compound) in the same sample, enabling precise quantification by correcting for variations during sample preparation and analysis.

Performance Comparison: The Superiority of the Deuterated Standard

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated standard, primarily in mitigating matrix effects and improving data accuracy and precision.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated N-Acetyl Sulfadiazine (as IS)
Matrix Effect Compensation ExcellentPoor to Moderate
Co-elution with Analyte Nearly identical retention timeIdentical retention time
Extraction Recovery Closely mimics the analyteIdentical to the analyte
Ionization Efficiency Similar to the analyte, minimizing differential suppression/enhancementIdentical to the analyte
Accuracy HighCan be compromised by matrix effects
Precision High (Low %CV)Can be variable depending on matrix
Risk of Cross-Interference Minimal, due to mass differenceHigh, indistinguishable from the analyte by MS

Experimental Evidence: Mitigating Matrix Effects

Matrix effects, caused by co-eluting endogenous components in a biological sample, can significantly impact the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization of the signal.

Experimental Protocols

Quantification of N-Acetyl Sulfadiazine in Plasma using LC-MS/MS

This protocol outlines a typical method for the analysis of N-Acetyl sulfadiazine in a biological matrix, employing this compound as the internal standard.

a. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • N-Acetyl sulfadiazine: Precursor ion > Product ion (e.g., m/z 293.1 > 156.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 297.1 > 160.1)

c. Data Analysis:

The concentration of N-Acetyl sulfadiazine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add N-Acetyl sulfadiazine-d4 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms ratio Peak Area Ratio Calculation (Analyte/IS) lcms->ratio cal Calibration Curve ratio->cal quant Quantification cal->quant

Caption: Experimental workflow for the quantification of N-Acetyl sulfadiazine.

G sulfadiazine Sulfadiazine n_acetyl N-Acetyl sulfadiazine sulfadiazine->n_acetyl N-acetyltransferase excretion Excretion n_acetyl->excretion

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl sulfadiazine.

Conclusion

For researchers requiring high accuracy and precision in the quantification of N-Acetyl sulfadiazine, the use of its deuterated analog, this compound, as an internal standard is strongly recommended. Its ability to co-elute with the analyte and behave similarly during sample processing and analysis effectively compensates for matrix effects and other sources of variability, leading to more reliable and robust data. While the initial cost of a deuterated standard may be higher, the improved data quality and reduced need for extensive method re-validation often justify the investment in the long run.

References

A Head-to-Head Comparison: Cross-Validation of N-Acetyl Sulfadiazine-d4 and a Structural Analog as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of a deuterated internal standard, N-Acetyl sulfadiazine-d4 (B561786), against a non-deuterated structural analog for the quantification of N-Acetyl sulfadiazine (B1682646) or other sulfonamides in biological matrices.

Stable isotope-labeled internal standards, such as N-Acetyl sulfadiazine-d4, are widely regarded as the "gold standard" in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3] In contrast, structural analogs, while often more readily available and less expensive, may exhibit different behaviors during the analytical process, potentially compromising data quality.[4]

This guide will delve into the experimental data and methodologies required to perform a cross-validation of analytical methods employing these two types of internal standards. Cross-validation is a crucial process to ensure that two different analytical methods yield equivalent results, which is vital when transferring methods between laboratories or updating an existing method.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing and correcting for the same degree of matrix effects—the suppression or enhancement of ionization caused by co-eluting components of the biological matrix.[3] A structural analog, due to differences in its chemical structure, may have a different retention time and be affected differently by the matrix, leading to less accurate quantification.

The following table summarizes the expected performance characteristics based on typical bioanalytical method validation parameters when comparing a method using this compound as an IS versus a method using a non-deuterated structural analog (e.g., another sulfonamide like sulfamerazine).[6]

Validation ParameterMethod with this compound (Deuterated IS)Method with Structural Analog (Non-Deuterated IS)Rationale for Difference
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Deuterated IS more effectively compensates for matrix effects and variability in extraction recovery.
Precision (%RSD) Typically <10%Can be >15%Co-elution of the deuterated IS with the analyte leads to better correction for run-to-run and sample-to-sample variations.
Matrix Effect (CV of IS-normalized matrix factor) ≤15%Often >15%The nearly identical ionization properties of the deuterated IS and analyte result in more consistent compensation for ion suppression or enhancement across different biological samples.
Recovery Consistent and tracks analyte recoveryMay be variable and not truly reflect analyte recoveryDifferences in physicochemical properties can lead to differential extraction efficiencies between the analyte and a structural analog IS.
Selectivity HighProne to interferenceA structural analog may have a different mass transition that could be subject to interference from other matrix components.

Experimental Protocols for Cross-Validation

To objectively compare the two methods, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments.

Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Sample Preparation:

    • Obtain blank biological matrix (e.g., plasma) from at least six different sources.

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract with the analyte and IS added post-extraction.

      • Set C: Blank matrix spiked with the analyte and IS before extraction.

  • Analysis: Analyze all samples using the respective LC-MS/MS methods.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A.

    • IS-Normalized Matrix Factor: Calculate this by dividing the MF of the analyte by the MF of the IS for each matrix source.

    • Coefficient of Variation (CV): Determine the CV of the IS-normalized matrix factor across the different matrix sources. A lower CV indicates better compensation for matrix effects.

Assessment of Accuracy and Precision

Objective: To determine the closeness of the measured values to the true concentration (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Sample Preparation:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the biological matrix.

  • Analysis:

    • Analyze five replicates of each QC level in three separate analytical runs.

  • Calculation:

    • Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration (%Bias).

    • Precision: Expressed as the relative standard deviation (%RSD) for both intra-run and inter-run analyses.

Cross-Validation Workflow

The process of cross-validating two analytical methods can be visualized as a systematic workflow to ensure the comparability of results.

CrossValidationWorkflow start Start: Define Acceptance Criteria method_A Method A: Analyte with N-Acetyl sulfadiazine-d4 IS start->method_A method_B Method B: Analyte with Structural Analog IS start->method_B select_samples Select Study Samples (n > 20) analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare_results Compare Results: Bland-Altman Plot, Paired t-test analyze_A->compare_results analyze_B->compare_results decision Results within Acceptance Criteria? compare_results->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No

Workflow for the cross-validation of two analytical methods.

Logical Framework for Internal Standard Selection

The decision to use a deuterated internal standard over a structural analog is based on a logical progression that prioritizes data quality and reliability.

IS_Selection_Logic start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->is_sil_available use_sil Use Deuterated IS (this compound) is_sil_available->use_sil Yes consider_analog Consider a Structural Analog IS is_sil_available->consider_analog No end_sil Highest Confidence in Data Quality use_sil->end_sil validate_analog Thoroughly Validate Analog IS: - Matrix Effects - Recovery - Selectivity consider_analog->validate_analog end_analog Potential for Compromised Data Quality - Proceed with Caution validate_analog->end_analog

Decision pathway for internal standard selection.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Acetyl Sulfadiazine-d4 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of accurate and precise quantification of analytes in biological matrices cannot be overstated. In the realm of sulfonamide analysis, the choice of an appropriate internal standard is critical to achieving reliable data. This guide provides an objective comparison of analytical performance when utilizing N-Acetyl Sulfadiazine-d4 as an internal standard, supported by experimental data and detailed protocols.

The inherent variability in sample preparation and instrument response can significantly impact the reliability of quantitative bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in mass spectrometry-based quantification. By closely mimicking the chemical and physical properties of the analyte of interest, this compound co-elutes and experiences similar ionization effects, effectively compensating for variations and leading to superior accuracy and precision.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfadiazine (B1682646) and other sulfonamides. The data highlights the enhanced accuracy and precision achieved when employing a deuterated internal standard like this compound compared to methods relying on other internal standards or external calibration.

Table 1: Accuracy of Sulfadiazine Quantification

Analytical MethodInternal StandardMatrixSpiked Concentration (ng/mL)Mean Recovery (%)Reference
LC-MS/MSSulfadiazine-d4 Milk1095.8[1]
LC-MS/MSSulfadiazine-d4 Milk50102.3[1]
LC-MS/MSSulfadiazine-d4 Milk10098.7[1]
LC-MS/MSSulfapyridineMeat5092.5[2]
LC-MS/MSSulfapyridineMeat100105.1[2]
LC-UVSulfamerazinePlasma200096.0 - 104.0[3]

Table 2: Precision of Sulfadiazine Quantification

Analytical MethodInternal StandardMatrixSpiked Concentration (ng/mL)Intra-day RSD (%)Inter-day RSD (%)Reference
LC-MS/MSSulfadiazine-d4 Milk10 - 100< 7.5< 12.7[1]
LC-MS/MSSulfapyridineMeat50 - 100< 12.3Not Reported[2]
LC-UVSulfamerazinePlasma20004.0Not Reported[3]

RSD: Relative Standard Deviation

The data clearly indicates that methods employing a deuterated internal standard like Sulfadiazine-d4 consistently achieve high recovery rates and low relative standard deviations, signifying superior accuracy and precision.

The Role of an Ideal Internal Standard

The use of a stable isotope-labeled internal standard is fundamental to robust bioanalytical method development. The diagram below illustrates how an ideal internal standard, such as this compound, mitigates common sources of error in LC-MS/MS analysis.

cluster_0 Sources of Analytical Variability cluster_1 Internal Standard Compensation cluster_2 Outcome cluster_3 Improved Data Quality Variability Sample Preparation Loss Matrix Effects Instrument Fluctuation IS This compound (Internal Standard) Variability->IS Affects Both Analyte Analyte of Interest (e.g., Sulfadiazine) Variability->Analyte Affects Both IS->Analyte Similar Physicochemical Properties Result Ratio of Analyte to Internal Standard IS->Result Analyte->Result Conclusion Enhanced Accuracy and Precision Result->Conclusion

Caption: The role of an ideal internal standard in mitigating analytical variability.

Experimental Workflow for Sulfonamide Quantification

A typical workflow for the quantification of sulfonamides in a biological matrix using LC-MS/MS with an internal standard is depicted below. This process ensures the removal of interfering substances and accurate measurement of the analyte.

Start Biological Sample (e.g., Plasma, Milk) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extraction LC_Separation LC Separation (Chromatographic Column) Extraction->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Analyte/Internal Standard) MS_Detection->Data_Analysis Result Quantification Result Data_Analysis->Result

Caption: A generalized workflow for sulfonamide quantification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification of Sulfadiazine in Milk

This section provides a representative experimental protocol for the determination of sulfadiazine in milk using this compound as an internal standard.[1]

1. Sample Preparation (Protein Precipitation)

  • To 1 mL of milk sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 3 mL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC System or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sulfadiazine: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (sulfadiazine) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

References

A Comparative Guide to Ionization Sources for N-Acetyl Sulfadiazine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Supported Comparison of ESI and APCI for the Mass Spectrometric Analysis of N-Acetyl Sulfadiazine-d4 (B561786).

In the quantitative analysis of N-Acetyl sulfadiazine-d4, a deuterated internal standard for the sulfonamide antibiotic sulfadiazine (B1682646), the choice of ionization source for mass spectrometry is a critical parameter influencing sensitivity and reliability. This guide provides an objective comparison of two common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), supported by experimental findings for sulfonamides.

Executive Summary

For the analysis of this compound and related sulfonamides, experimental evidence suggests that Atmospheric Pressure Chemical Ionization (APCI) is the more effective ionization source compared to Electrospray Ionization (ESI) . A study comparing ionization methods for the determination of five common sulfonamides in a complex matrix like beef meat concluded that APCI provided superior separation efficiency and detection sensitivity[1]. While ESI is a viable technique, APCI is less susceptible to matrix effects and can offer enhanced performance for this class of compounds.

Quantitative Data Comparison

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Sensitivity Moderate to GoodGood to Excellent Studies on sulfonamides have shown APCI to be more effective in terms of detection sensitivity[1].
Matrix Effects More SusceptibleLess Susceptible APCI is generally known to be less prone to ion suppression from matrix components compared to ESI[2][3].
Analyte Polarity Suitability Polar to moderately polar compoundsModerately polar to non-polar compoundsThis compound has moderate polarity, making it suitable for both, but APCI often excels for such analytes.
Thermal Stability Requirement Suitable for thermally labile compoundsRequires thermal stability of the analyteN-Acetyl sulfadiazine is a thermally stable molecule.
Ionization Mechanism Ionization from solution phaseGas-phase chemical ionizationThe gas-phase ionization in APCI can be more efficient for certain analytes.

Mandatory Visualization

Ionization_Source_Comparison_Workflow Workflow for Ionization Source Selection and Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis cluster_conclusion Conclusion Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of this compound Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Ionization APCI Atmospheric Pressure Chemical Ionization (APCI) LC_Separation->APCI Ionization Mass_Analyzer Mass Analyzer (e.g., Triple Quadrupole) ESI->Mass_Analyzer APCI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Comparison Performance Comparison (Sensitivity, S/N, Matrix Effects) Data_Acquisition->Comparison Optimal_Source Selection of Optimal Ionization Source (APCI) Comparison->Optimal_Source

Caption: Workflow for comparing ionization sources for this compound analysis.

Experimental Protocols

The following is a representative experimental protocol for the analysis of sulfonamides using Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on conditions favorable for APCI.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: Homogenize 5 g of tissue sample with 20 mL of extraction solution (e.g., acetonitrile/water, 80/20, v/v).

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Extraction: Collect the supernatant and repeat the extraction of the pellet with another 20 mL of the extraction solution. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase A.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Polarity: Positive ion mode.

  • Nebulizer Gas (Nitrogen): 60 psi.

  • Vaporizer Temperature: 400°C.

  • Drying Gas (Nitrogen) Flow: 5 L/min.

  • Drying Gas Temperature: 350°C.

  • Capillary Voltage: 4000 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion. As a starting point, the transition for N-Acetyl sulfadiazine (non-deuterated) can be optimized. For sulfadiazine, a known transition is m/z 251 -> 156. The acetylated form will have a different precursor ion.

    • Internal Standard (IS): The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.

Signaling Pathways and Logical Relationships

The process of selecting an optimal ionization source involves a logical progression from understanding the analyte's properties to experimental verification. The provided Graphviz diagram illustrates this workflow, starting from sample preparation, through chromatographic separation, and parallel evaluation of ESI and APCI, leading to data-driven selection of the most suitable technique.

Conclusion

Based on the available literature for sulfonamides, APCI is the recommended ionization source for the quantitative analysis of this compound , particularly in complex biological matrices. It is expected to provide higher sensitivity and be less affected by matrix interference compared to ESI. However, for initial method development, it is always prudent to perform a direct comparison of both ionization sources with the specific matrix and instrumentation available in the laboratory to confirm the optimal conditions. The use of a deuterated internal standard such as this compound is essential to correct for any matrix effects and ensure the accuracy and precision of the analytical method.

References

The Gold Standard for Sulfonamide Analysis: A Comparative Guide to N-Acetyl sulfadiazine-d4 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of N-Acetyl sulfadiazine-d4 (B561786), a deuterated stable isotope-labeled internal standard, with other common internal standards, supported by established analytical principles and experimental data from various studies.

In liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is essential to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for sulfonamide analysis are stable isotope-labeled (SIL) standards, such as N-Acetyl sulfadiazine-d4, and structural analogue standards.

This compound is the deuterium-labeled form of N-Acetyl sulfadiazine, a major metabolite of the widely used antibiotic sulfadiazine. As a SIL internal standard, it is chemically identical to the analyte's metabolite, with the only significant difference being a slightly higher mass due to the deuterium (B1214612) atoms. This near-identical nature is the foundation of its superior performance in analytical assays.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by numerous studies in bioanalysis, is that stable isotope-labeled internal standards provide superior assay performance compared to structural analogues.[1] This is primarily due to their ability to more effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.

Performance MetricThis compound (Deuterated IS)Structural Analogue IS (e.g., Sulfapyridine)Rationale
Matrix Effect Compensation ExcellentVariable to PoorThis compound co-elutes with the analyte/metabolite, experiencing the same ion suppression or enhancement. Structural analogues have different retention times and are affected differently by the matrix.
Recovery Correction ExcellentVariableDue to its near-identical chemical properties, this compound closely mimics the extraction efficiency of the analyte across various conditions. Differences in the physicochemical properties of structural analogues can lead to inconsistent recovery relative to the analyte.
Precision (RSD%) Typically <15%Can be >15%, especially in complex matricesBetter correction for variability leads to lower relative standard deviations and more reproducible results.
Accuracy (% Bias) High (typically within ±15%)Can be significantly biasedMore effective correction for matrix effects and recovery losses results in a more accurate measurement of the true analyte concentration.
Specificity HighPotential for interferenceAs a distinct mass is monitored, there is a lower chance of isobaric interference compared to a different chemical compound.
Cost & Availability Higher cost, may require custom synthesisGenerally lower cost and more readily availableThe synthesis of isotopically labeled standards is more complex and expensive.

Experimental Protocols

To objectively compare the performance of internal standards, a validation experiment evaluating matrix effects is crucial. Below is a detailed methodology for such an experiment, followed by a general protocol for sulfonamide analysis in a biological matrix using a deuterated internal standard.

Key Experiment: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma, milk).

Methodology:

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Prepare solutions of the sulfonamide analytes and the internal standards (this compound and a structural analogue) in a clean solvent (e.g., methanol/water) at a known concentration.

    • Set 2 (Post-extraction Spike): Extract blank matrix samples from multiple sources. Spike the extracted blank matrix with the sulfonamide analytes and internal standards at the same concentration as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analytes and internal standards:

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for each analyte using both the deuterated and non-deuterated internal standard.

    • Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the different matrix sources for both internal standards.

A lower CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect.

General Experimental Protocol for Sulfonamide Analysis in Milk

This protocol describes a typical procedure for the extraction and analysis of sulfonamide residues in milk using a deuterated internal standard like this compound.

  • Sample Preparation:

    • Pipette 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Spike the sample with the deuterated internal standard solution (e.g., this compound).

    • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Extraction:

    • Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase.

    • Vortex to dissolve and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each sulfonamide and the internal standard.

Visualizing the Workflow and Concepts

To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (e.g., Plasma, Milk) Spike Spike with Analyte & Internal Standard Matrix->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chromatographic Separation (LC) Reconstitution->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Data Data Analysis (Peak Area Ratio vs. Concentration) MS->Data cluster_props cluster_outcomes center Optimal Internal Standard prop1 Similar Physicochemical Properties center->prop1 prop2 Co-elution with Analyte center->prop2 prop3 No Isotopic Exchange center->prop3 prop4 High Isotopic Purity center->prop4 outcome1 Accurate Matrix Effect Correction prop1->outcome1 outcome2 Reliable Recovery Compensation prop1->outcome2 prop2->outcome1 outcome3 High Precision & Accuracy outcome1->outcome3 outcome2->outcome3

References

N-Acetyl Sulfadiazine-d4: A Comparison Guide for Bioanalytical Method Validation in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetyl sulfadiazine-d4 (B561786), a stable isotope-labeled (SIL) internal standard, against non-deuterated alternatives for the bioanalysis of sulfadiazine (B1682646) and its primary metabolite, N-acetyl sulfadiazine. The information presented is intended to support the validation of analytical methods for regulatory submission, adhering to guidelines from major regulatory bodies such as the FDA and EMA.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is equally affected by variations in extraction recovery, matrix effects, and instrument response. For the analysis of sulfadiazine, a synthetic sulfonamide antibiotic, and its metabolite, N-acetyl sulfadiazine, the choice of IS is critical for data accuracy and reliability.

Stable isotope-labeled internal standards, such as N-Acetyl sulfadiazine-d4, are widely considered the "gold standard" in bioanalysis.[1] They are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium), which allows them to be distinguished by a mass spectrometer. This near-identical nature provides superior accuracy and precision compared to other alternatives like structural analogs.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The primary alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. For sulfadiazine analysis, a potential structural analog could be another sulfonamide, such as sulfamethazine. The following tables summarize the expected quantitative performance differences between this compound and a hypothetical non-deuterated structural analog IS.

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog ISRationale
Matrix Effect High compensationVariable compensationThe SIL-IS co-elutes with the analyte, experiencing the same ion suppression or enhancement. Structural analogs may have different retention times and ionization efficiencies, leading to poor compensation.
Extraction Recovery Highly consistent with analyteCan be different from analyteMinor differences in polarity between the analog and the analyte can lead to different recoveries during sample preparation.
Precision (%CV) Typically <5%Can be >15%Better correction for variability leads to lower coefficient of variation in quality control samples.
Accuracy (%Bias) Typically within ±5%Can be up to ±20%More reliable correction results in measured concentrations being closer to the true value.
Regulatory Acceptance Preferred by FDA and EMAAcceptable with thorough justificationRegulatory bodies recognize the superiority of SIL-IS for robust bioanalytical methods.

Table 2: Illustrative Experimental Data on Matrix Effect Compensation

This table presents hypothetical but representative data on the matrix factor (MF) variability across different lots of plasma, a key indicator of an internal standard's ability to compensate for matrix effects. A lower coefficient of variation (CV) for the IS-normalized MF indicates better performance.

Plasma LotAnalyte Peak Area (Analyte Alone)Analyte Peak Area (with Deuterated IS)Analyte Peak Area (with Analog IS)IS-Normalized MF (Deuterated)IS-Normalized MF (Analog)
185,00087,00090,0001.021.06
278,00080,00075,0001.030.96
392,00093,00098,0001.011.07
481,00083,00080,0001.020.99
588,00089,00095,0001.011.08
Mean 1.02 1.03
%CV 0.8% 4.9%

Experimental Protocols

The following is a representative experimental protocol for the determination of sulfadiazine and N-acetyl sulfadiazine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Sulfadiazine: [Precursor ion] -> [Product ion]

    • N-acetyl sulfadiazine: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+4] -> [Product ion+4]

Method Validation

The method should be validated according to the latest FDA, EMA, and ICH M10 guidelines, assessing the following parameters:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Sulfadiazine Metabolism

The primary metabolic pathway for sulfadiazine in humans is N-acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form N-acetyl sulfadiazine.

G Sulfadiazine Sulfadiazine N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine Sulfadiazine->N_Acetyl_Sulfadiazine Acetylation NAT2 N-acetyltransferase 2 (NAT2) NAT2->Sulfadiazine

Metabolic pathway of Sulfadiazine.

Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing A Plasma Sample B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration F->G H Concentration Calculation (Analyte/IS Ratio) G->H

Bioanalytical workflow using an internal standard.

Conclusion

For regulatory submissions requiring the bioanalysis of sulfadiazine and its metabolites, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. Its near-identical physicochemical properties to the analyte lead to superior performance in compensating for matrix effects and extraction variability, resulting in more accurate and precise data. While structural analogs may be used, they require extensive validation to demonstrate their suitability and may not provide the same level of data robustness, which is a key consideration for regulatory scrutiny. The initial investment in a SIL-IS is often justified by the increased reliability of the data and a smoother regulatory review process.

References

A Comparative Guide to Liquid Chromatography Columns for the Analysis of N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Liquid Chromatography (LC) columns for the analysis of N-Acetyl sulfadiazine-d4 (B561786), a deuterated internal standard crucial for quantitative bioanalysis. The selection of an appropriate LC column is paramount for achieving optimal separation, sensitivity, and reproducibility in analytical methods. This document summarizes key performance data from published studies on sulfonamide analysis and provides detailed experimental protocols to aid in column selection and method development.

Performance Comparison of LC Columns for Sulfonamide Analysis

The following table summarizes the characteristics and reported performance of different types of LC columns commonly used for the analysis of sulfonamides, the class of compounds to which N-Acetyl sulfadiazine-d4 belongs. While specific performance for this compound may vary, this data provides a strong foundation for initial column screening.

Column TypeStationary Phase ChemistryTypical DimensionsMobile Phase Composition (Typical)Reported Performance for Sulfonamides (Range)Key Advantages
C18 (Reversed-Phase) Octadecylsilane150 x 4.6 mm, 5 µm[1]A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol[1][2]LOD: 0.02 - 79.5 µg/kg[1][3]LOQ: 0.08 - 89.9 µg/kg[1][3]Recovery: 65.2 - 117.8%[4]Precision (RSD): 2.7 - 14.9%[1]Robust, versatile, and widely available. Extensive literature support for sulfonamide analysis.[1][4]
Phenyl-Hexyl Phenyl-Hexyl5 µm, 4.6 x 150 mm[2]A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727)Offers alternative selectivity to C18 columns.[5]Provides unique π-π interactions, which can improve separation of aromatic compounds like sulfonamides.[5][6]
Pentafluorophenyl (PFP) Pentafluorophenyl3 µm, 150 x 2 mm[4]A: 0.01% Acetic Acid in WaterB: Acetonitrile[4]LOD: 1 - 2 µg/kgLOQ: 2 - 5 µg/kg[4]Can provide enhanced retention and selectivity for halogenated and aromatic compounds.[4]
Biphenyl Biphenyl---Can offer enhanced retention for compounds with aromatic rings due to π-π interactions.[1]
Polar-RP e.g., Synergi Polar-RP---Designed for better retention of polar compounds that are poorly retained on traditional C18 columns.[1]

Experimental Protocols

Below are detailed methodologies for conducting an LC-MS/MS analysis of sulfonamides, which can be adapted for this compound. These protocols are based on commonly reported experimental conditions.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment: Homogenize the sample matrix (e.g., plasma, tissue, feed). For liquid samples, protein precipitation may be necessary using an organic solvent like acetonitrile.[7]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Strata-SCX) according to the manufacturer's instructions.[1] This typically involves washing with methanol followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering matrix components.

  • Elution: Elute the analyte of interest using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[8]

LC-MS/MS Analysis
  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.[9]

  • Column:

    • Option 1 (C18): Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

    • Option 2 (Phenyl-Hexyl): Phenyl-Hexyl column (5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Acetonitrile or Methanol.[2]

  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 1.0 mL/min.[2][3]

  • Column Temperature: 25 - 30 °C.[1][2]

  • Injection Volume: 5 - 40 µL.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the parent and product ions of this compound.

Visualizations

Logical Workflow for LC Column Performance Comparison

The following diagram illustrates a systematic approach to comparing the performance of different LC columns for a specific analyte.

LC_Column_Comparison_Workflow start Define Analytical Target: This compound col_select Select Candidate Columns (e.g., C18, Phenyl-Hexyl, PFP) start->col_select method_dev Develop Initial LC Method (Mobile Phase, Gradient, Flow Rate) col_select->method_dev col1 Column 1: C18 method_dev->col1 col2 Column 2: Phenyl-Hexyl method_dev->col2 col3 Column 3: PFP method_dev->col3 run_exp1 Run Experiments col1->run_exp1 run_exp2 Run Experiments col2->run_exp2 run_exp3 Run Experiments col3->run_exp3 data_acq1 Data Acquisition: - Retention Time - Peak Shape - Sensitivity (S/N) run_exp1->data_acq1 data_acq2 Data Acquisition: - Retention Time - Peak Shape - Sensitivity (S/N) run_exp2->data_acq2 data_acq3 Data Acquisition: - Retention Time - Peak Shape - Sensitivity (S/N) run_exp3->data_acq3 compare Compare Performance Metrics: - Resolution - Tailing Factor - LOD/LOQ data_acq1->compare data_acq2->compare data_acq3->compare optimize Optimize Method for Best Performing Column compare->optimize validate Method Validation optimize->validate end Final Analytical Method validate->end

Caption: A logical workflow for the systematic comparison of LC column performance.

Factors Influencing Analyte-Stationary Phase Interactions

This diagram illustrates the key chemical interactions between an analyte like this compound and different LC stationary phases, which dictate the chromatographic separation.

Analyte_Stationary_Phase_Interactions cluster_stationary_phases Stationary Phases cluster_interactions Primary Interactions analyte This compound (Aromatic, Polar Groups) hydrophobic Hydrophobic Interactions analyte->hydrophobic Alkyl Chain pi_pi π-π Interactions analyte->pi_pi Aromatic Rings dipole_dipole Dipole-Dipole Interactions analyte->dipole_dipole Sulfonamide Group c18 C18 (Octadecyl) phenyl Phenyl-Hexyl (Aromatic Ring) pfp PFP (Fluorinated Ring) hydrophobic->c18 pi_pi->phenyl pi_pi->pfp dipole_dipole->pfp Electron Deficient Ring

Caption: Interactions between the analyte and different stationary phases.

References

Navigating Bioanalytical Method Validation: A Comparative Guide for N-Acetyl Sulfadiazine-d4 According to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable pharmacokinetic data. When utilizing a stable isotope-labeled internal standard, such as N-Acetyl sulfadiazine-d4 (B561786), adherence to the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), consolidated under the International Council for Harmonisation (ICH) M10 guideline, is paramount.

This guide provides a comprehensive comparison of bioanalytical method validation for N-Acetyl sulfadiazine (B1682646), contrasting the performance of a method using a deuterated internal standard with one employing a structural analog. Supported by experimental data from relevant studies, this document offers detailed experimental protocols and visual workflows to facilitate the development and validation of accurate and precise bioanalytical assays.

Core Validation Parameters: A Harmonized Approach

The ICH M10 guideline provides a unified framework for the validation of bioanalytical methods, ensuring that generated data is mutually acceptable across different regulatory regions. The core parameters that must be rigorously assessed to ensure a method is "fit-for-purpose" are summarized below. The acceptance criteria are generally harmonized between the FDA and EMA.

Data Presentation: Performance Comparison

The choice of internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. A stable isotope-labeled (SIL) internal standard, such as N-Acetyl sulfadiazine-d4, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. A structural analog internal standard, while acceptable, may not fully compensate for analytical variability.

The following tables summarize typical performance data for a bioanalytical method for N-Acetyl sulfadiazine, comparing the use of a structural analog internal standard versus a deuterated internal standard.

Table 1: Method Performance with a Structural Analog Internal Standard (e.g., Dapsone)

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%10 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-8.6% to +7.5%
Precision (% CV) ≤ 15% (≤20% for LLOQ)Intra-day: 3.5% - 9.8%Inter-day: 5.1% - 11.2%
Recovery (%) Consistent, precise, and reproducible85% - 95%
Matrix Effect (% CV of IS-normalized MF) ≤ 15%< 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationComplies

Data in this table is representative and adapted from studies of similar sulfonamide compounds.

Table 2: Expected Method Performance with a Deuterated Internal Standard (this compound)

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance Data
Linearity (r²) ≥ 0.99> 0.998
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.0% to +4.5%
Precision (% CV) ≤ 15% (≤20% for LLOQ)Intra-day: 2.1% - 6.5%Inter-day: 3.8% - 8.2%
Recovery (%) Consistent, precise, and reproducible90% - 105%
Matrix Effect (% CV of IS-normalized MF) ≤ 15%< 10%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationComplies

Expected performance data is based on the established advantages of stable isotope-labeled internal standards in minimizing variability and enhancing sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of a validated bioanalytical method. The following are key experimental protocols for the validation of an LC-MS/MS method for the quantification of N-Acetyl sulfadiazine in human plasma using this compound as the internal standard.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.

Protocol:

  • Prepare individual primary stock solutions of N-Acetyl sulfadiazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with 50% methanol/water.

  • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation (Protein Precipitation)

Objective: To efficiently extract the analyte and internal standard from the biological matrix.

Protocol:

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate, add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.

Protocol:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Acetyl sulfadiazine and this compound.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical method validation workflow and a relevant biological pathway.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Accuracy->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability Matrix Matrix Effect Stability->Matrix Recovery Recovery Matrix->Recovery Analysis Analysis of Study Samples Recovery->Analysis G cluster_0 Drug Administration & Metabolism cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis Sulfadiazine Sulfadiazine (Administered Drug) N_Acetyl N-Acetyl sulfadiazine (Metabolite) Sulfadiazine->N_Acetyl Acetylation (NAT enzymes) Plasma Plasma Sample Collection N_Acetyl_d4 This compound (Internal Standard) Extraction Protein Precipitation & Extraction N_Acetyl_d4->Extraction Spiking Plasma->Extraction Quantification Quantification of N-Acetyl sulfadiazine Extraction->Quantification

Comparative Stability Analysis: N-Acetyl Sulfadiazine-d4 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Analogues

Deuterium-labeled compounds, such as N-Acetyl sulfadiazine-d4 (B561786), are increasingly utilized in pharmaceutical research. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical properties of a molecule. This is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slower for the deuterated compound. In the context of drug stability, this can translate to a reduced rate of degradation, potentially leading to a longer shelf-life and improved pharmacokinetic profiles. N-Acetyl sulfadiazine-d4 is primarily used as a stable isotope-labeled internal standard in analytical assays for the accurate quantification of N-Acetyl sulfadiazine[1].

Comparative Stability Data

While direct comparative stability data for this compound is not available, the following table summarizes the known stability of sulfadiazine (B1682646) and N-Acetyl sulfadiazine under various stress conditions. This information provides a baseline for understanding the potential stability advantages of the deuterated analogue.

CompoundStress ConditionObservationsKey Findings
Sulfadiazine pHMore stable at neutral pH (~7.0).[2][3] Degradation increases at acidic pH.[2]pH is a critical factor in the stability of sulfadiazine solutions.
TemperatureMore stable under refrigeration (e.g., 4°C).[3] Significant degradation observed at room temperature (23°C).[3][4]Storage at lower temperatures is crucial for maintaining the stability of sulfadiazine solutions.
LightPhotodegradation is a major degradation pathway in aqueous solutions.[5]Protection from light is necessary for sulfadiazine formulations.
N-Acetyl Sulfadiazine Metabolism/DegradationCan undergo deacetylation to form sulfadiazine.[6]The acetyl group is a potential site of metabolic transformation.
This compound (Theoretical) General StabilityExpected to exhibit enhanced stability against degradation pathways involving the cleavage of deuterated bonds due to the kinetic isotope effect.Deuteration may slow down both chemical and metabolic degradation.

Experimental Protocols

To perform a comparative stability study of this compound and its analogues, a stability-indicating analytical method is required. The following outlines a general experimental protocol for a forced degradation study, which is a common approach to assess the stability of pharmaceutical compounds.

Forced Degradation Study Protocol

1. Objective: To evaluate the stability of this compound, N-Acetyl sulfadiazine, and sulfadiazine under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound
  • N-Acetyl sulfadiazine
  • Sulfadiazine
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Formic acid (or other suitable buffer components)
  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
  • Photostability chamber
  • Oven

3. Methods:

  • Preparation of Stock Solutions: Prepare individual stock solutions of each compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solutions with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Treat the stock solutions with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solutions with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compounds and their solutions to dry heat in an oven (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solutions to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A common approach involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid solution) and an organic solvent (e.g., acetonitrile)[7].

  • Data Analysis:

    • Calculate the percentage of degradation for each compound under each stress condition.

    • Identify and characterize any major degradation products using techniques like LC-MS/MS.

    • Compare the degradation rates of this compound, N-Acetyl sulfadiazine, and sulfadiazine.

Visualizations

Logical Flow of a Comparative Stability Study

G Workflow for Comparative Stability Analysis cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison & Conclusion A Prepare Stock Solutions (this compound, N-Acetyl Sulfadiazine, Sulfadiazine) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photodegradation A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Degradation H->I J Compare Degradation Rates I->J K Identify Degradation Products I->K L Conclude on Relative Stability J->L K->L

Caption: Workflow for conducting a comparative forced degradation study.

Potential Degradation Pathway of N-Acetyl Sulfadiazine

G Potential Degradation Pathways A N-Acetyl Sulfadiazine B Sulfadiazine A->B Deacetylation C Other Degradation Products (e.g., from ring cleavage, desulfonation) A->C Hydrolysis, Oxidation, Photolysis B->C Further Degradation

Caption: Simplified potential degradation pathways for N-Acetyl Sulfadiazine.

Conclusion

While direct experimental evidence is lacking, the principles of the kinetic isotope effect suggest that this compound is likely to exhibit greater stability against degradation pathways involving the cleavage of the deuterated bonds compared to its non-deuterated analogue. The provided experimental protocol offers a framework for researchers to conduct a comprehensive comparative stability study. The stability data for sulfadiazine and N-Acetyl sulfadiazine highlight the importance of controlling pH, temperature, and light exposure to minimize degradation. Further research is warranted to quantify the stability advantages of deuteration for this class of compounds.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N-Acetyl sulfadiazine-d4 (B561786), a deuterated analog of N-Acetyl sulfadiazine (B1682646), requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of our ecosystems.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working with a powder or creating dust, use a certified respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the substance, and prevent the formation of dust.

Hazard Summary

The following table summarizes the key hazards associated with compounds structurally similar to N-Acetyl sulfadiazine-d4, such as Sulfadiazine.[1][2][3]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Skin and Eye Irritation May cause skin and serious eye irritation.[2][3][4]
Skin Sensitization May cause an allergic skin reaction.[3][4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related waste."

    • This container should be used for the pure compound, as well as any contaminated materials such as pipette tips, weighing boats, and gloves.

  • Containerization of Waste:

    • Solid Waste: Carefully transfer any solid this compound into a sealable, chemically resistant container. Avoid creating dust.

    • Solutions: Collect any solutions containing this compound in a separate, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Labware: Place all disposables that have come into contact with the chemical into the designated solid waste container.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will provide guidance on proper labeling and storage pending pickup.

  • Documentation:

    • Maintain a detailed record of the amount of this compound being disposed of.

    • Ensure that the waste container is properly labeled with the chemical name, concentration (if in solution), and relevant hazard symbols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Pure compound, contaminated disposables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for Pickup by a Licensed Waste Disposal Service collect_solid->contact_ehs collect_liquid->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and a healthier planet. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling N-Acetyl sulfadiazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Acetyl sulfadiazine-d4 (B561786). The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

N-Acetyl sulfadiazine-d4 should be handled with care, assuming a hazard profile similar to its non-deuterated counterpart, N-Acetyl sulfadiazine, and the related compound, Sulfadiazine. The primary hazards include potential for being harmful if swallowed, causing skin and eye irritation, and possibly inducing an allergic skin reaction.[1][2][3] Some related compounds are suspected of damaging fertility or the unborn child and are toxic to aquatic life with long-lasting effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high risk of splashing.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves prior to use and dispose of them properly after handling. Change gloves frequently, especially if contact with the substance is known or suspected.[4][5]
Body Laboratory coat.A standard laboratory coat should be worn at all times and kept fully buttoned.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.All handling of the solid compound should ideally be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[4][6]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from preparation to cleanup.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Inspect & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety equipment is accessible weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve If creating a solution decontaminate Decontaminate Work Area & Equipment weigh->decontaminate After handling solid dissolve->decontaminate After experiment completion dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational workflow for handling this compound.

Experimental Protocol Considerations:

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory. All direct handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[4][6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.

  • Avoiding Dust Formation : If the compound is a solid, care should be taken to avoid the generation of dust during weighing and transfer.[6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedure:

  • Segregation : Establish separate, clearly labeled waste containers for:

    • Solid this compound waste.

    • Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips).[4]

    • Contaminated solutions and rinsates.

  • Containerization : Use chemically resistant and sealable containers for waste collection.

  • Labeling : Clearly label all waste containers with the chemical name and associated hazard symbols.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it as regular lab waste, in accordance with institutional guidelines.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.